DR-4004
Description
Structure
3D Structure
Propriétés
Numéro CAS |
201608-41-5 |
|---|---|
Formule moléculaire |
C26H30N2O |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one |
InChI |
InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) |
Clé InChI |
JBQOYPLKTTXLSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one DR-4004 DR4004 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of DR-4004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR-4004, a tetrahydrobenzindole derivative, was initially identified as a high-affinity antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. However, subsequent pharmacological profiling has revealed a more complex mechanism of action, characterized by significant interactions with other monoamine receptors, most notably the dopamine (B1211576) D2 receptor. This guide provides an in-depth analysis of the molecular and in vivo pharmacology of this compound, presenting its receptor binding profile, detailing the experimental protocols used for its characterization, and visualizing its impact on key signaling pathways. The data presented herein are crucial for understanding the compound's polypharmacology and for guiding future research and development efforts.
Receptor Binding Profile and In Vivo Effects
This compound exhibits a broad receptor binding profile, with high affinity for the 5-HT7 and dopamine D2 receptors. The binding affinities for a range of receptors, as determined by competition binding studies, are summarized in Table 1. In vivo studies in conscious rats have demonstrated that this compound elicits dose-dependent physiological changes, including hyperglycemia and hypothermia. The hyperglycemic effect is notably attenuated by the dopamine D2 receptor antagonist raclopride, suggesting a significant contribution of D2 receptor activity to the in vivo effects of this compound[1].
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | pKi (± S.E.M.) |
| 5-HT7 | 7.3 ± 0.2 |
| Dopamine D2 | High Affinity (≥ 5-HT7) |
| α1-Adrenoceptor | High Affinity (≥ 5-HT7) |
| Histamine H1 | Moderate Affinity (> 5-HT7) |
| α2-Adrenoceptor | Moderate Affinity (> 5-HT7) |
| Dopamine D1 | Low Affinity |
| β-Adrenoceptor | Low Affinity |
| Muscarinic | Low Affinity |
| 5-HT2A/C | Low Affinity |
Note: A quantitative pKi value is only provided for the 5-HT7 receptor in the source material. The affinities for other receptors are described qualitatively.
Table 2: In Vivo Effects of this compound in Conscious Rats
| Dose (mg/kg, i.p.) | Effect on Blood Glucose | Effect on Body Temperature |
| 1 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |
| 5 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |
| 10 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |
Signaling Pathways
The primary mechanism of action of this compound at the molecular level involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. As an antagonist, this compound blocks the constitutive activity of these receptors and the downstream signaling initiated by their endogenous ligands.
Antagonism of the 5-HT7 Receptor
The 5-HT7 receptor is canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, this compound prevents this Gs-mediated signaling cascade.
Caption: Antagonistic action of this compound at the 5-HT7 receptor.
Antagonism of the Dopamine D2 Receptor
In contrast to the 5-HT7 receptor, the dopamine D2 receptor is coupled to a Gi alpha subunit. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this inhibitory signal, which can lead to a relative increase in cAMP levels, particularly in the presence of tonic dopaminergic activity.
Caption: Antagonistic action of this compound at the Dopamine D2 receptor.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the types of experiments described in the source literature.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat hypothalamus) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Incubation:
-
Aliquots of the membrane suspension are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT7 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The incubation is carried out at a specific temperature for a set period of time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Physiological Parameters in Conscious Rats
This protocol outlines the general procedure for evaluating the in vivo effects of this compound on blood glucose and body temperature.
Methodology:
-
Animal Acclimation:
-
Male rats are housed under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water.
-
Animals are acclimated to the experimental procedures to minimize stress-induced physiological changes.
-
-
Drug Administration:
-
This compound is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO).
-
The compound is administered via the intraperitoneal (i.p.) route at various doses (e.g., 1, 5, and 10 mg/kg).
-
A control group receives the vehicle only.
-
-
Measurement of Physiological Parameters:
-
Blood Glucose: Blood samples are collected from the tail vein at baseline and at specified time points after drug administration. Blood glucose levels are measured using a glucometer.
-
Body Temperature: Core body temperature is monitored using a rectal probe at baseline and at regular intervals post-injection.
-
-
Data Analysis:
-
The changes in blood glucose and body temperature from baseline are calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug effects compared to the vehicle control group.
-
Conclusion
This compound is a pharmacologically complex molecule with antagonist activity at multiple G-protein coupled receptors. While it was initially characterized as a selective 5-HT7 receptor antagonist, it is now evident that its interactions with the dopamine D2 receptor and other monoamine receptors are significant contributors to its overall pharmacological profile. The in vivo effects of this compound on glycemic control and thermoregulation underscore the importance of its polypharmacology. A thorough understanding of this multifaceted mechanism of action is essential for the interpretation of preclinical and any potential clinical data, and for the rational design of future drug candidates with improved selectivity and therapeutic potential. The experimental approaches detailed in this guide provide a framework for the continued investigation of this compound and other novel psychoactive compounds.
References
DR-4004: A Technical Overview of 5-HT₇ Receptor Binding Affinity and Selectivity
A Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the compound DR-4004, focusing on its binding characteristics at the 5-hydroxytryptamine-7 (5-HT₇) receptor. The document synthesizes available data on its binding affinity, selectivity profile against other receptors, and the experimental methodologies used for these determinations. Additionally, it outlines the key signaling pathways associated with the 5-HT₇ receptor.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for the 5-HT₇ receptor and its selectivity against a panel of other neurotransmitter receptors.
Table 1: this compound Binding Affinity for the 5-HT₇ Receptor
| Compound | Receptor | Tissue Source | pKi (± S.E.M.) | Reference |
| This compound | 5-HT₇ | Rat Hypothalamic Membranes | 7.3 ± 0.2 | [1] |
Table 2: Selectivity Profile of this compound
This compound has been reported to exhibit poor receptor selectivity.[1] The compound's affinity for other receptors is ranked qualitatively as follows:
| Receptor Target | Relative Binding Affinity |
| Dopamine (B1211576) D₂ | ≥ 5-HT₇ |
| α₁-Adrenoceptor | ≥ 5-HT₇ |
| Histamine H₁ | < 5-HT₇ |
| α₂-Adrenoceptor | < 5-HT₇ |
| Dopamine D₁ | << 5-HT₇ |
| β-Adrenoceptor | <<< 5-HT₇ |
| Muscarinic Receptors | <<< 5-HT₇ |
| 5-HT₂A/C Receptors | <<< 5-HT₇ |
Note: This qualitative ranking is based on competition binding studies.[1]
Experimental Protocols
The binding affinity and selectivity of this compound were determined using radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat hypothalamus) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[2]
-
The homogenate is centrifuged at low speed to remove large debris.[2]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[2]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[2][3]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.[2]
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand for the 5-HT₇ receptor (e.g., [³H]5-CT), and varying concentrations of the unlabeled test compound (this compound).[2][4]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[3]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[2]
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Signaling Pathways and Experimental Workflows
The 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways.[5][6]
5-HT₇ Receptor Signaling Pathways
The activation of the 5-HT₇ receptor by an agonist like serotonin (B10506) (5-HT) initiates two main signaling cascades: the canonical Gs-protein pathway and the non-canonical G₁₂-protein pathway.
Caption: 5-HT₇ receptor canonical (Gs) and non-canonical (G₁₂) signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
DR-4004: A Technical Whitepaper on its Dopamine D₂ Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR-4004, a tetrahydrobenzindole derivative, was initially identified as a selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor. However, subsequent pharmacological profiling has revealed that this compound possesses significant functional activity at the dopamine (B1211576) D₂ receptor, with an affinity that is comparable to or greater than its affinity for the 5-HT₇ receptor. This lack of selectivity has important implications for its use as a research tool and for any potential therapeutic development. In vivo studies have demonstrated that some of the physiological effects of this compound, such as hyperglycemia, are mediated through its interaction with the dopamine D₂ receptor. This document provides a comprehensive overview of the available data on the D₂ receptor activity of this compound, including its binding profile and functional effects, and outlines the experimental methodologies used in its characterization.
Introduction
The dopamine D₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective ligands for the D₂ receptor is therefore of significant interest in neuroscience research and drug discovery. This compound emerged from a search for selective 5-HT₇ receptor antagonists. While it exhibits high affinity for the 5-HT₇ receptor, further investigation has unveiled a more complex pharmacological profile, with notable activity at the dopamine D₂ receptor. This guide synthesizes the current understanding of this compound's interaction with the D₂ receptor.
Quantitative Pharmacological Data
The affinity of this compound for the dopamine D₂ receptor has been characterized through competitive binding studies. While a specific equilibrium dissociation constant (Kᵢ) for the D₂ receptor is not explicitly stated in the available literature, its affinity has been reported to be greater than or equal to its affinity for the 5-HT₇ receptor.[1] For the 5-HT₇ receptor, a pKᵢ value has been determined, which can be used to infer the approximate affinity range for the D₂ receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKᵢ (± S.E.M.) | Approximate Kᵢ (nM) |
| 5-HT₇ | 7.3 ± 0.2[1] | ~50 |
| Dopamine D₂ | ≥ 7.3[1] | ≤ 50 |
Note: The pKᵢ for the dopamine D₂ receptor is inferred from the statement that its affinity is greater than or equal to that for the 5-HT₇ receptor.
Experimental Protocols
Radioligand Competition Binding Assay
The affinity of this compound for the dopamine D₂ receptor was determined using a competitive radioligand binding assay. While the specific details of the protocol used for this compound are not fully available, a general methodology for such an assay is outlined below.
Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) for the dopamine D₂ receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Tissue Preparation: Membranes from a cell line expressing the human dopamine D₂ receptor or from a brain region rich in D₂ receptors (e.g., striatum).
-
Radioligand: A high-affinity D₂ receptor antagonist or agonist radiolabeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) (e.g., [³H]spiperone or [³H]raclopride).
-
Test Compound: this compound.
-
Reference Compound: A known D₂ receptor ligand for determination of non-specific binding (e.g., haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of tubes, add a constant concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
References
DR-4004 Off-Target Binding Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available information regarding the off-target binding profile of DR-4004, a putative 5-hydroxytryptamine-7 (5-HT₇) receptor antagonist. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity and potential polypharmacology of this compound.
Executive Summary
This compound, while demonstrating high affinity for the 5-HT₇ receptor, exhibits significant off-target binding to several other monoaminergic receptors. Competition binding studies have revealed a notable affinity for dopamine (B1211576) D₂ and α₁-adrenergic receptors, with binding affinity equal to or greater than its affinity for the 5-HT₇ receptor.[1] This lack of selectivity suggests the potential for a complex pharmacological profile with possible implications for both efficacy and adverse effects. This document summarizes the known binding affinities, provides a generalized experimental protocol for assessing such interactions, and visualizes the key concepts. No publicly available data from kinase panel screening for this compound has been identified.
Off-Target Binding Affinity
The following table summarizes the known off-target binding profile of this compound based on competition binding studies. It is important to note that while a qualitative and rank-order affinity profile has been published, specific quantitative inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the off-target interactions are not available in the public domain at this time.
| Target Receptor | Binding Affinity (pKᵢ) | Relative Affinity Profile |
| Primary Target | ||
| 5-HT₇ | 7.3 ± 0.2[1] | ≥ Dopamine D₂, α₁-Adrenoceptor[1] |
| Off-Targets | ||
| Dopamine D₂ | Data not available | ≥ 5-HT₇[1] |
| α₁-Adrenoceptor | Data not available | ≥ 5-HT₇[1] |
| Histamine H₁ | Data not available | < 5-HT₇[1] |
| α₂-Adrenoceptor | Data not available | < 5-HT₇[1] |
| Dopamine D₁ | Data not available | < α₂-Adrenoceptor[1] |
| β-Adrenoceptor | Data not available | < Dopamine D₁[1] |
| Muscarinic Receptors | Data not available | < Dopamine D₁[1] |
| 5-HT₂ₐ/₂c Receptors | Data not available | < Dopamine D₁[1] |
Experimental Protocols
While the specific, detailed protocol used for generating the this compound binding data is not fully available, a generalized methodology for a competition radioligand binding assay is described below. This protocol is based on standard practices in the field.
General Competition Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (e.g., rat hypothalamic membranes for 5-HT₇) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the target receptor (e.g., [³H]5-CT for 5-HT₇).
-
A range of concentrations of the unlabeled competitor compound (this compound).
-
The membrane preparation.
-
Assay buffer.
-
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor (this compound).
-
The IC₅₀ value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate the conceptual frameworks relevant to the off-target binding profile of this compound.
Caption: Binding profile of this compound to its primary and off-target receptors.
Caption: Generalized workflow for a competition radioligand binding assay.
References
Unveiling the Pharmacological Profile of DR-4004: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
DR-4004 has emerged as a noteworthy compound in pharmacological research due to its interaction with key neurotransmitter systems. Initially identified as a putative antagonist of the 5-hydroxytryptamine-7 (5-HT₇) receptor, further investigation has revealed a more complex pharmacological profile, notably including functional activity at the dopamine (B1211576) D₂ receptor.[1][2] This technical guide provides a comprehensive analysis of the currently available data on the pharmacological properties of this compound, focusing on its receptor binding affinity, observed in vivo effects, and the associated signaling pathways.
Receptor Binding Affinity
Competition binding studies have been instrumental in characterizing the interaction of this compound with various receptors. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby providing an indication of its binding affinity. The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
This compound exhibits a notable affinity for the 5-HT₇ receptor. However, it displays poor receptor selectivity, with significant binding to other receptors as well.[1]
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Binding Affinity (pKi) |
| 5-HT₇ | 8.67[3] |
| Dopamine D₂ | High (affinity greater than or equal to 5-HT₇)[1] |
| α₁-Adrenoceptor | High (affinity greater than or equal to 5-HT₇)[1] |
| Histamine H₁ | Moderate (affinity less than 5-HT₇)[1] |
| α₂-Adrenoceptor | Moderate (affinity less than 5-HT₇)[1] |
| Dopamine D₁ | Low (affinity less than Histamine H₁ and α₂-Adrenoceptor)[1] |
| β-Adrenoceptor | Low (affinity less than Dopamine D₁)[1] |
| Muscarinic Receptors | Low (affinity less than Dopamine D₁)[1] |
| 5-HT₂A/C Receptors | Low (affinity less than Dopamine D₁)[1] |
In Vivo Pharmacological Effects
Studies in conscious rats have demonstrated that intraperitoneal (i.p.) administration of this compound elicits distinct physiological responses in a dose-dependent manner.
Table 2: In Vivo Effects of this compound in Rats
| Effect | Doses Administered (i.p.) | Observation |
| Hyperglycemia | 1, 5, or 10 mg/kg | Dose-dependent increase in blood glucose levels. This effect was diminished by the dopamine D₂ receptor antagonist, raclopride.[1] |
| Hypothermia | 1, 5, or 10 mg/kg | Dose-dependent decrease in body temperature.[1] |
These findings suggest that the in vivo activity of this compound is a composite of its effects on both the 5-HT₇ and dopamine D₂ receptors. The mitigation of hyperglycemia by a D₂ antagonist strongly indicates the involvement of this receptor in the observed metabolic changes.[1]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with the signaling cascades of the 5-HT₇ and dopamine D₂ receptors.
5-HT₇ Receptor Signaling Pathway
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor, another GPCR, is coupled to the Gi alpha subunit. Activation of the D₂ receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of PKA and its downstream signaling events.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available in their entirety. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Competition Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor.
-
Preparation of Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus).
-
A radiolabeled ligand known to bind specifically to the receptor.
-
A series of dilutions of the unlabeled test compound (this compound).
-
Assay buffer.
-
-
Assay Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
In Vivo Assessment of Hyperglycemia and Hypothermia in Rats (General Protocol)
These experiments are designed to evaluate the physiological effects of a test compound in a living organism.
-
Animal Preparation:
-
Acclimate male rats to the laboratory conditions.
-
Fast the animals overnight before the experiment to establish baseline blood glucose levels.
-
-
Drug Administration:
-
Administer this compound or a vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg).
-
-
Data Collection:
-
Hyperglycemia: Collect blood samples from the tail vein at specific time points after drug administration. Measure blood glucose levels using a glucometer.
-
Hypothermia: Measure core body temperature using a rectal probe at specific time points after drug administration.
-
-
Data Analysis:
-
Compare the changes in blood glucose and body temperature in the this compound treated groups to the vehicle-treated control group.
-
Analyze the data for dose-dependent effects.
-
Pharmacokinetics and Toxicology
As of the latest available information, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) and the toxicological profile of this compound have not been extensively published. Further research is required to fully characterize these critical aspects of its pharmacological profile.
Conclusion
This compound is a compound with a dual action, functioning as a potent antagonist at the 5-HT₇ receptor and also exhibiting functional activity at the dopamine D₂ receptor. Its in vivo effects on glucose metabolism and thermoregulation appear to be a consequence of this mixed pharmacology. While its receptor binding profile and some of its physiological effects have been characterized, a comprehensive understanding of its pharmacokinetics and toxicology remains to be elucidated. Further research into these areas is essential for any potential therapeutic development of this compound or its analogs.
References
DR-4004: A Technical Guide for Investigating Serotonergic and Dopaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR-4004, a tetrahydrobenzindole derivative, has been identified as a potent ligand for the serotonin (B10506) 7 (5-HT7) receptor.[1] Initially explored for its high affinity to this receptor, subsequent research has revealed a more complex pharmacological profile, indicating significant interactions with other monoaminergic receptors. This guide provides a comprehensive overview of this compound, summarizing its binding characteristics, in vivo effects, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary details to effectively utilize this compound as a tool for studying the intricate interplay of serotonergic and dopaminergic systems.
Core Compound Profile
Chemical Name: 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one
Primary Target: 5-HT7 Receptor Antagonist
Quantitative Data: Receptor Binding Profile
The following table summarizes the known binding affinities of this compound for various neurotransmitter receptors. It is important to note that while a specific pKi value for the 5-HT7 receptor is available, the affinities for other receptors are described in relation to the 5-HT7 receptor affinity.
| Receptor | pKi | Ki (nM) | Relative Affinity | Species | Tissue Source |
| 5-HT7 | 7.3 ± 0.2 | ~50 | - | Rat | Hypothalamic Membranes[1] |
| Dopamine (B1211576) D2 | - | - | ≥ 5-HT7 | Rat | -[1] |
| α1-Adrenoceptor | - | - | ≥ 5-HT7 | Rat | -[1] |
| Histamine H1 | - | - | < 5-HT7 | Rat | -[1] |
| α2-Adrenoceptor | - | - | < 5-HT7 | Rat | -[1] |
| Dopamine D1 | - | - | < Histamine H1 / α2-Adrenoceptor | Rat | -[1] |
| β-Adrenoceptor | - | - | < Dopamine D1 | Rat | -[1] |
| Muscarinic | - | - | < Dopamine D1 | Rat | -[1] |
| 5-HT2A/C | - | - | < Dopamine D1 | Rat | -[1] |
Note: The relative affinity data indicates that this compound has poor receptor selectivity.[1]
In Vivo Studies: Hyperglycemia and Hypothermia in Rats
Intraperitoneal (i.p.) administration of this compound to conscious rats has been shown to induce dose-dependent hyperglycemia and hypothermia.[1]
| Dose (mg/kg, i.p.) | Observed Effects |
| 1, 5, 10 | Dose-dependent hyperglycemia and hypothermia.[1] |
Notably, the hyperglycemic effect of this compound was attenuated by the dopamine D2 receptor antagonist, raclopride, suggesting a significant contribution of D2 receptor activity to this in vivo effect.[1] In contrast, another 5-HT7 receptor antagonist, SB-269970, induced hypothermia but not hyperglycemia, further implicating non-5-HT7 receptor activity in the metabolic effects of this compound.[1]
Experimental Protocols
Radioligand Binding Assay for 5-HT7 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the 5-HT7 receptor in rat hypothalamic membranes.
Materials:
-
Rat hypothalamic tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]5-CT or [³H]LSD)
-
This compound (or other competing ligand) at various concentrations
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hypothalamic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the incubation buffer.
-
Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining total binding, omit the competing ligand. For determining non-specific binding, include a high concentration of a known 5-HT7 ligand (e.g., unlabeled 5-CT).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Hyperglycemia and Hypothermia in Rats
This protocol outlines a general procedure for evaluating the effects of a test compound like this compound on blood glucose and body temperature in rats.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound solution for i.p. injection
-
Vehicle control solution
-
Glucometer and test strips
-
Rectal thermometer or other suitable temperature probe
-
Warming pads (for hypothermia recovery)
Procedure:
-
Acclimation: Acclimate rats to the experimental conditions, including handling and the injection procedure, for several days before the experiment.
-
Baseline Measurements: On the day of the experiment, record the baseline body temperature and blood glucose levels of each rat. For blood glucose, a small drop of blood can be obtained from the tail vein.
-
Drug Administration: Administer this compound (at doses of 1, 5, or 10 mg/kg) or vehicle control via intraperitoneal injection.
-
Post-Dosing Measurements: At specified time points after injection (e.g., 30, 60, 90, 120 minutes), measure and record the body temperature and blood glucose levels of each rat.
-
Monitoring: Continuously monitor the animals for any signs of distress. Provide supportive care, such as warming pads, if severe hypothermia occurs.
-
Data Analysis: Compare the changes in blood glucose and body temperature between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with the 5-HT7 and dopamine D2 receptors, each coupled to distinct intracellular signaling cascades.
5-HT7 Receptor Signaling
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal function.
Caption: 5-HT7 Receptor Gs-alpha signaling pathway.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a GPCR that couples to Gi alpha subunits. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This has downstream effects that are often opposing to those of Gs-coupled receptors. This compound's antagonist activity at this receptor would block these inhibitory effects.
References
Investigating the Role of 5-HT₇ Receptors: A Technical Guide to Utilizing DR-4004
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the compound DR-4004 as a tool to investigate the physiological and pathological roles of the 5-hydroxytryptamine-7 (5-HT₇) receptor. This document outlines the pharmacological properties of this compound, details its lack of selectivity, and provides established experimental protocols for its use in in vitro assays. Furthermore, it visualizes the key signaling pathways of the 5-HT₇ receptor and presents a typical experimental workflow for characterizing a novel ligand at this receptor.
Introduction to the 5-HT₇ Receptor
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter serotonin.[1] It is predominantly coupled to Gs alpha-subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Additionally, the 5-HT₇ receptor can couple to G₁₂ proteins, which activate the Rho family of small GTPases, influencing cellular morphology and development.[2] These receptors are widely expressed in the central nervous system, including the hippocampus, thalamus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and blood vessels.[1] Their diverse localization implicates them in a variety of physiological processes, including learning and memory, circadian rhythms, thermoregulation, and mood regulation.
This compound: A Non-selective 5-HT₇ Receptor Antagonist
This compound, with the chemical name 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, was initially identified as a potent antagonist of the 5-HT₇ receptor.[3] However, subsequent studies have revealed that this compound exhibits a poor selectivity profile, displaying significant affinity for other receptors, most notably the dopamine (B1211576) D₂ and α₁-adrenergic receptors.[3] This lack of selectivity is a critical consideration for researchers, as the observed in vivo effects of this compound may not be solely attributable to its action on 5-HT₇ receptors. For instance, the hyperglycemia and hypothermia observed in rats following this compound administration are thought to be at least partially mediated by its activity at dopamine D₂ receptors.[3]
Quantitative Data: Binding Affinity Profile of this compound
The following table summarizes the binding affinities of this compound for the 5-HT₇ receptor and several key off-target receptors. This data highlights the compound's non-selective nature.
| Receptor | pKi (± S.E.M.) | Reference |
| 5-HT₇ | 7.3 ± 0.2 | [3] |
| Dopamine D₂ | ≥ 5-HT₇ affinity | [3] |
| α₁-Adrenoceptor | ≥ 5-HT₇ affinity | [3] |
| Histamine H₁ | > Dopamine D₁ affinity | [3] |
| α₂-Adrenoceptor | > Dopamine D₁ affinity | [3] |
| Dopamine D₁ | > β-Adrenoceptor affinity | [3] |
| β-Adrenoceptor | > Muscarinic & 5-HT₂A/C affinity | [3] |
| Muscarinic | Lower Affinity | [3] |
| 5-HT₂A/C | Lower Affinity | [3] |
Signaling Pathways of the 5-HT₇ Receptor
The 5-HT₇ receptor mediates its downstream effects through two primary signaling cascades, as depicted in the diagrams below.
References
- 1. GPCR compounds identification and pharmacological characterization with GTP Gi binding assay | Revvity [revvity.com]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
DR-4004's effects on intracellular signaling pathways
An In-depth Technical Guide on the Intracellular Signaling Effects of DR-4004
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically identified as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, is a pharmacological agent with significant affinity for multiple neurotransmitter receptors.[1] Primarily characterized as a potent antagonist of the serotonin (B10506) 5-HT7 receptor, it also exhibits functional activity at the dopamine (B1211576) D2 receptor, among others.[1] This technical guide provides a comprehensive overview of the effects of this compound on key intracellular signaling pathways, supported by available quantitative data, detailed experimental methodologies, and visual diagrams to elucidate its mechanisms of action.
Core Pharmacological Profile of this compound
This compound has been evaluated for its binding affinity across a range of receptors. Competition binding studies have revealed a complex pharmacological profile, indicating that while it has a high affinity for the 5-HT7 receptor, it is not highly selective.[1] Its activity at the dopamine D2 receptor, in particular, appears to contribute to its in vivo physiological effects.[1]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the known binding affinities of this compound. This data is crucial for understanding its potential effects at a cellular level.
| Receptor Target | Binding Affinity (pKi) | Species | Reference |
| 5-HT7 Receptor | 7.3 ± 0.2 | Rat | [1] |
| Dopamine D2 Receptor | High (Comparable to 5-HT7) | Rat | [1] |
| α1-Adrenoceptor | High (Comparable to 5-HT7) | Rat | [1] |
| Histamine H1 Receptor | Moderate | Rat | [1] |
| α2-Adrenoceptor | Moderate | Rat | [1] |
| Dopamine D1 Receptor | Lower | Rat | [1] |
| β-Adrenoceptor | Low | Rat | [1] |
| Muscarinic Receptors | Low | Rat | [1] |
| 5-HT2A/C Receptors | Low | Rat | [1] |
Effects on 5-HT7 Receptor-Mediated Signaling Pathways
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] As an antagonist, this compound is expected to block these downstream effects when the receptor is stimulated by an agonist like serotonin.
The Canonical Gs-cAMP-PKA Pathway
Stimulation of the 5-HT7 receptor typically initiates a cascade of events beginning with the activation of a stimulatory G protein (Gs).[3] This, in turn, activates adenylyl cyclase, which synthesizes cAMP.[2][4] The elevated cAMP levels then activate Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the neuroprotective extracellular signal-regulated kinases (ERK) and Akt (protein kinase B) pathways.[2][4][5]
By acting as an antagonist, this compound would inhibit the serotonin-induced activation of this pathway, thereby preventing the downstream activation of PKA, ERK, and Akt.
The Non-Canonical G12-Rho Pathway
In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 protein to activate small GTPases of the Rho family.[2][4] This pathway is involved in morphological changes in neurons, such as the formation of dendritic spines and neurite outgrowth, through downstream effectors like ERK and Cdk5.[2][4] As an antagonist, this compound would also be expected to block these G12-mediated effects.
Effects on Dopamine D2 Receptor-Mediated Signaling Pathways
The dopamine D2 receptor is a GPCR that canonically couples to inhibitory G proteins (Gi/o).[6] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8] The functional activity of this compound at the D2 receptor suggests it modulates this pathway, although its precise agonist or antagonist nature in this context requires further elucidation. In vivo studies have shown that some effects of this compound are mitigated by a D2 receptor antagonist, suggesting a potential agonistic or partial agonistic role for this compound at this receptor.[1]
The Gi/o-cAMP Pathway
Upon activation by an agonist, the D2 receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase.[7][8] This leads to a reduction in cAMP levels and consequently, a decrease in the activity of cAMP-dependent pathways.[7] If this compound acts as an agonist at the D2 receptor, it would mimic the effects of dopamine, leading to an inhibition of adenylyl cyclase.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects on intracellular signaling.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT7 and D2 receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]5-CT for 5-HT7, [3H]spiperone for D2).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the effect of a compound on adenylyl cyclase activity.
-
Objective: To determine if this compound acts as an antagonist at the 5-HT7 receptor and to characterize its functional activity at the D2 receptor by measuring changes in cAMP levels.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Agonist for the receptor (e.g., serotonin for 5-HT7, dopamine for D2).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Procedure:
-
Pre-incubate the cells with this compound for a specified time.
-
Stimulate the cells with the receptor agonist.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit.
-
For antagonist activity at 5-HT7, this compound should inhibit the agonist-induced increase in cAMP.
-
For activity at D2, the effect of this compound on agonist-induced decrease in cAMP would be measured.
-
Western Blot for Phosphorylated ERK/Akt
This technique is used to measure the activation of downstream signaling proteins.
-
Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.
-
Materials:
-
Cells treated with agonist and/or this compound.
-
Lysis buffer.
-
Primary antibodies specific for phosphorylated and total ERK and Akt.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells as required and then lyse to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against phosphorylated and total ERK/Akt.
-
Wash and then probe with the secondary antibody.
-
Add the chemiluminescent substrate and capture the signal with an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Conclusion
This compound is a multi-target pharmacological agent with primary antagonistic effects on the 5-HT7 receptor and functional activity at the dopamine D2 receptor. Its impact on intracellular signaling is complex, primarily involving the modulation of cAMP-dependent pathways. As a 5-HT7 antagonist, it is predicted to inhibit the Gs-cAMP-PKA cascade and the G12-Rho pathway. Its activity at the D2 receptor suggests a modulation of the Gi/o-mediated inhibition of cAMP production. Further research is required to fully elucidate the downstream consequences of this compound's activity at the D2 receptor and to explore its effects on other potential signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential for understanding the full therapeutic potential and off-target effects of this compound.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 4. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. estheradams.com [estheradams.com]
An In-depth Technical Guide to the Chemical Structure and Biological Activity of DR-4004
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR-4004 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known biological activity of this compound. Detailed information on its primary target, the 5-HT7 receptor, and its associated signaling pathways is also presented. While the seminal work by Kikuchi et al. in the Journal of Medicinal Chemistry (1999) describes the initial synthesis of this compound, the detailed experimental protocol from this primary source could not be retrieved for inclusion in this guide.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2A-(4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL)-2A,3,4,5-TETRAHYDRO-BENZ(CD)INDOL-2(1H)-ONE, is a complex heterocyclic molecule.[1] Its structure is characterized by a tetrahydrobenzindole core linked via a butyl chain to a tetrahydropyridine (B1245486) moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀N₂O | [1] |
| Molecular Weight | 386.53 g/mol | [1] |
| CAS Number | 201608-41-5 | |
| SMILES | c1ccc(cc1)C2=CCN(CCCCC34CCCc5cccc(c53)NC4=O)CC2 | [1] |
| InChI | InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) | [1] |
Synthesis
The synthesis of this compound was first reported by Kikuchi et al. in 1999. Unfortunately, a detailed, step-by-step experimental protocol from this primary literature could not be accessed for this guide. The synthesis would likely involve a multi-step sequence to construct the tetrahydrobenzindole and tetrahydropyridine ring systems and subsequently couple them via the butyl linker.
Biological Activity and Receptor Affinity
This compound is a potent antagonist of the 5-HT7 receptor, with a reported pKi of 8.67. It exhibits greater than 50-fold selectivity for the 5-HT7 receptor over the 5-HT2 receptor and other serotonin (B10506) receptor subtypes. However, further studies have indicated that this compound also possesses significant affinity for the dopamine (B1211576) D2 receptor and the α1-adrenoceptor, suggesting it is not entirely selective for the 5-HT7 receptor.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Affinity (pKi) | Notes |
| 5-HT7 | 8.67 | High affinity |
| Dopamine D2 | High affinity | Comparable to or greater than 5-HT7 |
| α1-Adrenoceptor | High affinity | Comparable to or greater than 5-HT7 |
| Histamine H1 | Moderate affinity | Lower than 5-HT7, D2, and α1 |
| α2-Adrenoceptor | Moderate affinity | Lower than 5-HT7, D2, and α1 |
| Dopamine D1 | Low affinity | |
| β-Adrenoceptor | Low affinity | |
| Muscarinic Receptors | Low affinity | |
| 5-HT2A/C | Low affinity |
Signaling Pathways
As an antagonist, this compound blocks the downstream signaling initiated by the activation of the 5-HT7 receptor by its endogenous ligand, serotonin. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). The 5-HT7 receptor can also couple to other G proteins, such as G12, initiating alternative signaling cascades.
Below are diagrams illustrating the canonical 5-HT7 receptor signaling pathway and a simplified representation of how an antagonist like this compound would modulate this pathway.
References
In Vitro Characterization of DR-4004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR-4004 is a synthetic compound initially identified as a potent antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. However, subsequent in vitro characterization has revealed a more complex pharmacological profile, indicating significant interactions with other monoamine receptors, most notably the dopamine (B1211576) D2 receptor. This technical guide provides a comprehensive overview of the in vitro properties of this compound, summarizing its binding affinity, selectivity, and functional activity. Detailed experimental methodologies for the key assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Pharmacological Profile of this compound
This compound, chemically known as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, was first described as a highly selective antagonist for the 5-HT7 receptor.[1] While it demonstrates high affinity for the 5-HT7 receptor, further studies have indicated that this compound possesses a broader receptor interaction profile.[1]
Receptor Binding Affinity
Competition binding studies have been employed to determine the affinity of this compound for a range of neurotransmitter receptors. The binding affinity is typically expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Initial reports suggested a high degree of selectivity for the 5-HT7 receptor. However, a more comprehensive analysis revealed that this compound also binds with high affinity to the dopamine D2 receptor and the α1-adrenoceptor.[1] Its affinity for these receptors is comparable to or even greater than its affinity for the 5-HT7 receptor.[1] The compound shows moderate affinity for the histamine (B1213489) H1 and α2-adrenoceptors, and weaker affinity for the dopamine D1, β-adrenoceptor, muscarinic, and 5-HT2A/C receptors.[1]
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | pKi (± S.E.M.) |
| 5-HT7 | 7.3 ± 0.2 |
| Dopamine D2 | ≥ 5-HT7 affinity |
| α1-Adrenoceptor | ≥ 5-HT7 affinity |
| Histamine H1 | < 5-HT7 affinity |
| α2-Adrenoceptor | < 5-HT7 affinity |
| Dopamine D1 | << 5-HT7 affinity |
| β-Adrenoceptor | << 5-HT7 affinity |
| Muscarinic Receptors | << 5-HT7 affinity |
| 5-HT2A/C Receptors | << 5-HT7 affinity |
Source: Data compiled from Eur J Pharmacol. 2002 Aug 2;449(1-2):105-11.[1]
Functional Activity
The in vitro functional activity of this compound is consistent with its binding profile. While initially characterized as a 5-HT7 receptor antagonist, its significant affinity for the dopamine D2 receptor suggests it may also exhibit functional activity at this receptor.[1] In vivo studies have shown effects that are attenuated by a D2 receptor antagonist, supporting the in vitro finding of D2 receptor engagement.[1]
Experimental Protocols
The following sections detail the general methodologies for the key in vitro assays used to characterize compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the competition between a labeled radioligand and an unlabeled test compound (e.g., this compound) for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus or recombinant cell lines).
-
Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells containing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR). For receptors coupled to adenylyl cyclase, such as the 5-HT7 (Gs-coupled) and dopamine D2 (Gi-coupled) receptors, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a common method.
Objective: To determine the functional effect of this compound on 5-HT7 and dopamine D2 receptor signaling.
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Agonist for the target receptor.
-
This compound at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor in appropriate multi-well plates.
-
Antagonist Assay: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate the signaling cascade. For Gi-coupled receptors, adenylyl cyclase is often pre-stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism.
Signaling Pathways
This compound's pharmacological profile indicates its interaction with at least two major G-protein coupled receptor signaling pathways: the 5-HT7 receptor pathway and the dopamine D2 receptor pathway.
5-HT7 Receptor Signaling
The 5-HT7 receptor is canonically coupled to a Gs protein.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[2] A non-canonical pathway involving coupling to G12 and subsequent activation of Rho GTPases has also been described.[2]
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is primarily coupled to a Gi/o protein.[3] Activation of this pathway inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] D2 receptors can also signal through β-arrestin-dependent pathways and modulate other effectors such as ion channels and the MAPK/ERK pathway.
Conclusion
The in vitro characterization of this compound reveals it to be a compound with high affinity for the 5-HT7 receptor, but with notable and functionally relevant affinity for the dopamine D2 and α1-adrenergic receptors. This lack of selectivity is a critical consideration for its use as a pharmacological tool and for any potential therapeutic development. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers working with this compound and similar compounds, emphasizing the importance of a comprehensive in vitro profiling to elucidate the full spectrum of a molecule's biological activity. Further investigation into the functional consequences of its interactions with multiple receptor systems is warranted to fully understand its pharmacological effects.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
DR-4004: A Technical Guide for Neuroscience Researchers
An In-depth Technical Guide on the Core Properties of DR-4004 for Researchers, Scientists, and Drug Development Professionals.
This compound is a synthetic compound that has garnered attention in neuroscience research primarily for its interaction with serotonin (B10506) receptors. Initially identified as a potent and selective antagonist for the 5-HT₇ receptor, further investigation has revealed a more complex pharmacological profile, indicating activity at other neurotransmitter receptors as well. This guide provides a comprehensive overview of the technical details of this compound, including its receptor binding profile, known signaling pathways, and detailed experimental methodologies for its study.
Data Presentation
The following tables summarize the available quantitative data on this compound's receptor binding affinity.
| Receptor | Binding Affinity (pKi) | Species | Reference |
| 5-HT₇ | 7.3 ± 0.2 | Rat | [1] |
| 5-HT₇ | 8.67 | Not Specified | [2] |
Note: Conflicting data exists for the 5-HT₇ receptor affinity. The pKi of 7.3 is from a peer-reviewed publication detailing in vivo experiments, while a pKi of 8.67 is reported by a commercial vendor.[1][2]
Receptor Selectivity Profile (in descending order of affinity): [1] Dopamine (B1211576) D₂ receptor, α₁-adrenoceptor ≥ 5-HT₇ receptor > Histamine H₁ receptor, α₂-adrenoceptor > Dopamine D₁ receptor > β-adrenoceptor, Muscarinic and 5-HT₂A/C receptors.
Core Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with multiple G-protein coupled receptors (GPCRs). The two primary targets with characterized signaling pathways relevant to neuroscience are the 5-HT₇ and Dopamine D₂ receptors.
5-HT₇ Receptor Signaling
The 5-HT₇ receptor is coupled to two main G-protein signaling cascades: Gαs and Gα₁₂. As an antagonist, this compound would be expected to inhibit these pathways.
Dopamine D₂ Receptor Signaling
The Dopamine D₂ receptor is a Gαi/o-coupled receptor. As a functional antagonist, this compound would block the inhibitory effects of dopamine on adenylyl cyclase and ion channels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. These should be adapted based on specific laboratory conditions and reagents.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Measurement of Hyperglycemia and Hypothermia in Rats
This protocol describes the in vivo assessment of this compound's effects on blood glucose and body temperature in conscious rats, as previously reported.[1]
Animals:
-
Male rats (e.g., Sprague-Dawley), housed under standard laboratory conditions with ad libitum access to food and water.
Materials:
-
This compound solution for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Glucometer and glucose test strips.
-
Rectal thermometer or other suitable device for measuring core body temperature.
-
Animal restraining device (if necessary).
Procedure:
-
Allow rats to acclimate to the experimental room for at least 1 hour before the experiment.
-
Record baseline blood glucose levels and body temperature for each animal. Blood for glucose measurement can be obtained from a small tail snip.
-
Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to different groups of rats.
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), measure and record blood glucose and body temperature.
-
To investigate the involvement of the dopamine D₂ receptor, a separate cohort of animals can be pre-treated with a D₂ receptor antagonist (e.g., raclopride) before the administration of this compound.
-
Monitor the animals for any adverse effects throughout the experiment.
-
At the end of the experiment, euthanize the animals according to approved protocols.
-
Analyze the data to determine the dose-dependent effects of this compound on hyperglycemia and hypothermia and the impact of D₂ receptor blockade.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of DR-4004 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of DR-4004 in rodent models, based on currently available scientific literature. This compound is a high-affinity ligand for the 5-HT₇ receptor, with additional activity at other receptors, making careful experimental design and interpretation crucial.
Pharmacology of this compound
This compound is a tetrahydrobenzindole derivative initially identified as a highly selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor. However, subsequent binding studies have revealed a more complex pharmacological profile. While it exhibits high affinity for the 5-HT₇ receptor, this compound also demonstrates significant affinity for the dopamine (B1211576) D₂ receptor and the α₁-adrenoceptor.[1] Its receptor affinity profile has been characterized as: dopamine D₂ receptor, α₁-adrenoceptor ≥ 5-HT₇ receptor > histamine (B1213489) H₁ receptor, α₂-adrenoceptor > dopamine D₁ receptor > β-adrenoceptor, muscarinic and 5-HT₂A/C receptors.[1]
This multi-target engagement is a critical consideration for in vivo studies, as the observed physiological effects may be a composite of its actions on these different receptor systems. For instance, in conscious rats, this compound has been shown to induce dose-dependent hyperglycemia and hypothermia.[1] The hyperglycemic effect was attenuated by the dopamine D₂ receptor antagonist raclopride, suggesting a contribution from its D₂ receptor activity.[1]
Quantitative Data Summary
The following table summarizes the reported in vivo effects of this compound in conscious rats.
| Parameter | Dose (mg/kg, i.p.) | Observed Effect | Notes | Reference |
| Blood Glucose | 1, 5, 10 | Dose-dependent hyperglycemia | Effect reduced by the D₂ antagonist raclopride | [1] |
| Body Temperature | 1, 5, 10 | Dose-dependent hypothermia | A similar effect was seen with another 5-HT₇ antagonist, SB-269970 | [1] |
Experimental Protocols
Note: The following protocols are based on a single published study and general best practices for rodent research. Researchers should perform pilot studies to determine the optimal dose, vehicle, and administration route for their specific experimental model and objectives.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture). The original study does not specify the vehicle. A common practice for lipophilic compounds is to dissolve them in a small amount of DMSO and then dilute with saline. The final DMSO concentration should be kept low (typically <5%) and consistent across all treatment groups, including the vehicle control.
-
Sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in rats).[2]
-
Appropriate rodent strain (e.g., Sprague Dawley rats as used in the published study).[3]
Recommended Pilot Study: Dose-Response and Tolerability
Before initiating a large-scale efficacy study, it is essential to conduct a pilot study to determine the dose-response relationship and assess the tolerability of this compound in the specific rodent model.
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound). A group size of 3-5 animals is typically sufficient for a pilot study.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. On the day of injection, dilute the stock to the final desired concentrations.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the animal (e.g., up to 2-3 ml for an adult mouse, and adjusted for rats based on weight).[2]
-
Monitoring: Closely monitor the animals for any adverse effects, including changes in behavior, posture, activity levels, and signs of distress.
-
Physiological Measurements: At predetermined time points post-injection (e.g., 30, 60, 120, and 240 minutes), measure relevant physiological parameters such as blood glucose and body temperature.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound and identify the maximum tolerated dose (MTD).
General Protocol for an In Vivo Efficacy Study
This protocol provides a general framework. Specific details will need to be adapted based on the research question.
Protocol:
-
Experimental Design: Define the experimental groups, including a vehicle control group and potentially a positive control group if applicable. Determine the sample size based on power calculations.
-
This compound Preparation and Administration: Prepare and administer this compound as determined in the pilot study.
-
Efficacy Readouts: At the appropriate time points, perform the primary efficacy measurements. This could include behavioral tests, tumor volume measurements in oncology models, or collection of tissues for biomarker analysis.
-
Toxicity and Side Effect Monitoring: Throughout the study, monitor the animals for any signs of toxicity. This should include daily clinical observations and weekly body weight measurements.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect organs of interest for histopathological analysis to assess for any treatment-related changes.
Visualizations
Putative Signaling Pathways of this compound
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. Oral acute and subchronic toxicity of D-004, a lipid extract from Roystonea regia fruits, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DR-4004 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DR-4004 in preclinical rat studies. This compound is a potent antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 7 (5-HT₇), with significant functional activity at the dopamine (B1211576) D₂ receptor.[1] This dual activity makes it a compound of interest for investigating various physiological and pathological processes.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 2a-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₃₀N₂O | [2] |
| Molecular Weight | 386.54 g/mol | [2] |
| CAS Number | 201608-41-5 | [2] |
| Solubility | 10 mM in DMSO | [2] |
Mechanism of Action & Signaling Pathways
This compound acts as an antagonist at both the 5-HT₇ and dopamine D₂ receptors.[1] Understanding the signaling pathways associated with these receptors is crucial for designing and interpreting experimental outcomes.
5-HT₇ Receptor Signaling Pathway
Antagonism of the 5-HT₇ receptor by this compound is expected to inhibit the downstream signaling cascades typically initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability, gene expression, and other cellular processes.
Dopamine D₂ Receptor Signaling Pathway
As a dopamine D₂ receptor antagonist, this compound will block the effects of dopamine at this receptor. The D₂ receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway plays a significant role in motor control, motivation, and reward.
Recommended Dosage for Rat Studies
Based on available in vivo data in conscious rats, a starting dosage range of 1 to 10 mg/kg administered via intraperitoneal (i.p.) injection is recommended for pharmacodynamic studies.[1] It is important to note that at these doses, this compound has been observed to produce dose-dependent hyperglycemia and hypothermia.[1] Researchers should carefully consider these physiological effects when designing their experiments.
Experimental Protocols
The following are generalized protocols for conducting studies with this compound in rats. These should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow Overview
Preparation of Dosing Solution
This compound hydrochloride is soluble in water at 2 mg/mL with warming. It is also soluble in DMSO at 10 mM. For in vivo studies, it is recommended to prepare a stock solution in a suitable vehicle and then dilute it to the final desired concentration.
Example Vehicle Preparation (Saline with minimal DMSO):
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Further dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Ensure the final concentration of DMSO is below the threshold known to cause adverse effects in rats (typically <5% of the total injection volume).
-
The solution should be freshly prepared before each experiment and protected from light.
Pharmacodynamic Study Protocol (Example: Evaluation of Thermoregulation)
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Housing: Individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. Food and water available ad libitum.
-
Acclimatization: At least 7 days before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., Saline with x% DMSO)
-
Group 2: this compound (1 mg/kg, i.p.)
-
Group 3: this compound (5 mg/kg, i.p.)
-
Group 4: this compound (10 mg/kg, i.p.)
-
-
Procedure:
-
Measure baseline rectal temperature of each rat using a digital thermometer.
-
Administer the vehicle or this compound solution via i.p. injection.
-
Measure rectal temperature at regular intervals post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Observe animals for any behavioral changes.
-
-
Data Analysis: Analyze the change in body temperature from baseline over time for each group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Acute Toxicity Study Protocol (Dose Range Finding)
-
Guideline: Based on OECD Guideline 423 (Acute Toxic Class Method).
-
Animals: Female Sprague-Dawley rats (nulliparous and non-pregnant, 8-12 weeks old).
-
Housing: As described above.
-
Procedure:
-
Fast animals overnight prior to dosing (access to water is permitted).
-
Administer a single dose of this compound via the intended route of administration (e.g., i.p. or oral gavage). Start with a dose from the known pharmacologically active range (e.g., 10 mg/kg) and adjust subsequent doses based on the observed effects.
-
Observe animals closely for the first few hours post-dosing and then periodically for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Endpoint: Determination of the dose that causes mortality or evident toxicity, which will inform the dose selection for subsequent studies.
Subchronic Toxicity Study Protocol (Repeated Dose)
-
Guideline: Based on OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
-
Animals: Male and female rats of a standard strain.
-
Groups: At least three dose levels of this compound and a concurrent control group. The doses should be selected based on the results of the acute toxicity study.
-
Administration: Daily administration of this compound or vehicle for 90 days.
-
Observations:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination before the start and at the end of the study.
-
Hematology and clinical biochemistry at the end of the study.
-
Urinalysis at the end of the study.
-
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weight measurements.
-
Histopathological examination of target organs and tissues.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Data Presentation
All quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Example Pharmacodynamic Data Summary (Hypothermia Study)
| Treatment Group | N | Baseline Temp (°C) | ΔT at 60 min (°C) | ΔT at 120 min (°C) |
| Vehicle Control | 8 | 37.5 ± 0.2 | -0.1 ± 0.1 | 0.0 ± 0.1 |
| This compound (1 mg/kg) | 8 | 37.6 ± 0.3 | -0.5 ± 0.2 | -0.3 ± 0.2 |
| This compound (5 mg/kg) | 8 | 37.4 ± 0.2 | -1.2 ± 0.3** | -0.8 ± 0.3 |
| This compound (10 mg/kg) | 8 | 37.5 ± 0.3 | -2.1 ± 0.4*** | -1.5 ± 0.4** |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Example Acute Toxicity Observation Summary
| Dose (mg/kg) | N | Mortality | Clinical Signs | Body Weight Change (Day 14) |
| Vehicle | 3 | 0/3 | None observed | +15 ± 3 g |
| 10 | 3 | 0/3 | Mild lethargy (first 2h) | +12 ± 4 g |
| 50 | 3 | 0/3 | Moderate lethargy, piloerection | +8 ± 5 g |
| 200 | 3 | 1/3 | Severe lethargy, ataxia | N/A for deceased animal |
Table 3: Example Subchronic Toxicity Organ Weight Summary
| Treatment Group | N (Male/Female) | Liver Weight (g) | Kidney Weight (g) | Spleen Weight (g) |
| Vehicle Control | 10/10 | 10.2 ± 0.8 / 7.5 ± 0.5 | 2.1 ± 0.2 / 1.5 ± 0.1 | 0.6 ± 0.1 / 0.5 ± 0.05 |
| Low Dose | 10/10 | 10.5 ± 0.9 / 7.8 ± 0.6 | 2.2 ± 0.2 / 1.6 ± 0.1 | 0.6 ± 0.1 / 0.5 ± 0.06 |
| Mid Dose | 10/10 | 11.8 ± 1.0* / 8.5 ± 0.7 | 2.3 ± 0.3 / 1.7 ± 0.2 | 0.7 ± 0.1 / 0.6 ± 0.07 |
| High Dose | 10/10 | 13.5 ± 1.2** / 9.9 ± 0.8** | 2.5 ± 0.4 / 1.9 ± 0.3 | 0.8 ± 0.2 / 0.7 ± 0.1 |
| Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Disclaimer: The information provided in these application notes is intended for guidance only. All experiments involving animals must be conducted in accordance with local and national regulations and be approved by the relevant institutional animal care and use committee. Researchers are responsible for conducting their own risk assessments and preliminary studies to ensure the safe and effective use of this compound.
References
Application Notes and Protocols for DR-4004 Administration in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of DR-4004, a potent 5-HT₇ and dopamine (B1211576) D₂ receptor antagonist, for in vivo behavioral experiments in rodents. The following protocols are based on established methodologies and the known pharmacological profile of this compound.
Overview of this compound
This compound is a tetrahydrobenzindole derivative that has been identified as a putative 5-HT₇ receptor antagonist, which also exhibits functional activity at the dopamine D₂ receptor.[1] This dual antagonism suggests its potential for investigation in various behavioral paradigms relevant to neuropsychiatric disorders. In vivo studies in rats have shown that intraperitoneal (i.p.) administration of this compound at doses of 1, 5, or 10 mg/kg results in dose-dependent hyperglycemia and hypothermia.[1]
Quantitative Data Summary
As of the latest literature review, specific behavioral data for this compound in the Forced Swim Test, Elevated Plus Maze, and Novel Object Recognition test are not publicly available. The following table provides a template for how such data would be presented and includes the known in vivo effects. Researchers are encouraged to use this structure to record their own findings.
| Experiment | Species | Dose (mg/kg, i.p.) | Key Behavioral/Physiological Measure | Observed Effect | Reference |
| Physiological | Rat | 1, 5, 10 | Blood Glucose | Dose-dependent increase | [1] |
| Physiological | Rat | 1, 5, 10 | Body Temperature | Dose-dependent decrease | [1] |
| Forced Swim Test | Rodent | TBD | Immobility Time (s) | To be determined | |
| Elevated Plus Maze | Rodent | TBD | Time in Open Arms (s) | To be determined | |
| Novel Object Recognition | Rodent | TBD | Discrimination Index | To be determined | |
| TBD: To Be Determined by the researcher. |
Signaling Pathways of this compound Targets
The following diagrams illustrate the primary signaling pathways associated with the 5-HT₇ and dopamine D₂ receptors, the molecular targets of this compound.
Experimental Workflow
The following diagram outlines a general workflow for administering this compound in behavioral experiments.
Detailed Experimental Protocols
This compound Formulation and Administration
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline, or 10% DMSO in saline)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
Procedure:
-
Vehicle Selection: Based on solubility data, this compound hydrochloride can be dissolved in sterile water with warming (up to 2 mg/mL) or in a vehicle containing a small percentage of DMSO (e.g., 10%) to aid dissolution, which is then brought to the final volume with sterile saline. It is recommended to perform initial solubility and stability tests in the chosen vehicle.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve in the chosen vehicle to achieve the desired final concentration for injection. For example, to administer a 10 mg/kg dose in an injection volume of 10 mL/kg, a 1 mg/mL solution is required.
-
Vortex thoroughly to ensure complete dissolution. If using water with warming, allow the solution to cool to room temperature before injection.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The recommended dose range for initial studies is 1-10 mg/kg.[1]
-
A control group receiving the vehicle only must be included in all experiments.
-
Pre-treatment Time: The optimal time between this compound administration and the start of the behavioral test has not been empirically determined. A pre-treatment time of 30-60 minutes is a common starting point for many small molecule CNS drugs administered i.p. and should be optimized for your specific experimental conditions.
-
Forced Swim Test (FST)
Purpose: To assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom with its tail or paws.
Procedure:
-
Administer this compound or vehicle as described in section 5.1.
-
After the pre-treatment period, gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Clean the apparatus thoroughly between animals.
Data Analysis:
-
The primary measure is the duration of immobility in seconds.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group may indicate an antidepressant-like effect.
Elevated Plus Maze (EPM)
Purpose: To assess anxiolytic-like activity.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze should have two open arms and two closed arms (with high walls), each of the same size (e.g., 50 cm long x 10 cm wide).
Procedure:
-
Administer this compound or vehicle as described in section 5.1.
-
After the pre-treatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
The session should be recorded by an overhead video camera for later scoring.
-
Clean the maze with a 70% ethanol (B145695) solution between animals to remove olfactory cues.
Data Analysis:
-
Key measures include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms in the this compound treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Novel Object Recognition (NOR) Test
Purpose: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are different from each other in shape and color but similar in size. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle as described in section 5.1. After the pre-treatment period, place the animal in the arena and allow it to explore the two identical objects for a set period (e.g., 5-10 minutes).
-
Testing (Choice) Phase: After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is defined as the animal directing its nose towards the object at a close distance (e.g., <2 cm) and/or touching it with its nose.
Data Analysis:
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one. An improvement in the DI in the this compound treated group compared to a vehicle or disease-model group may suggest a pro-cognitive effect.
References
Application of DR-4004 in Schizophrenia Research Models: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR-4004 is a tetrahydrobenzindole derivative initially identified as a putative high-affinity antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. Subsequent research has revealed a more complex pharmacological profile, notably demonstrating functional antagonism at the dopamine (B1211576) D2 receptor.[1] This dual-receptor activity positions this compound as a compound of interest for investigating the complex neurobiology of schizophrenia and exploring novel therapeutic strategies. While direct and extensive research on this compound in established schizophrenia models is limited, its known receptor affinities provide a strong rationale for its application in preclinical studies targeting the positive, negative, and cognitive symptoms of this disorder.
The dopamine hypothesis has been a cornerstone of schizophrenia research, with D2 receptor antagonism being a primary mechanism of action for most antipsychotic medications.[2][3][4] More recent research has implicated the serotonergic system, particularly the 5-HT7 receptor, in the pathophysiology of schizophrenia.[5][6][7] Several atypical antipsychotics, such as lurasidone (B1662784) and amisulpride, exhibit high affinity for the 5-HT7 receptor, suggesting that antagonism of this receptor may contribute to their therapeutic efficacy, potentially by modulating downstream dopaminergic and glutamatergic pathways.[4][8][9]
This document outlines the known properties of this compound and provides detailed, albeit hypothetical, protocols for its application in relevant schizophrenia research models. These proposed studies are grounded in the established roles of the 5-HT7 and D2 receptors in psychosis-related behaviors.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the known receptor binding profile of this compound, highlighting its activity at receptors relevant to schizophrenia pathophysiology.
| Receptor | Affinity (pKi) | Species | Reference |
| 5-HT7 | 7.3 ± 0.2 | Rat | [1] |
| Dopamine D2 | High (comparable to 5-HT7) | Rat | [1] |
| α1-Adrenoceptor | High (comparable to 5-HT7) | Rat | [1] |
| Histamine H1 | Moderate | Rat | [1] |
| α2-Adrenoceptor | Moderate | Rat | [1] |
| Dopamine D1 | Low | Rat | [1] |
| β-Adrenoceptor | Low | Rat | [1] |
| Muscarinic | Low | Rat | [1] |
| 5-HT2A/C | Low | Rat | [1] |
Table 2: Proposed Dose-Response Study of this compound in a PCP-Induced Hyperactivity Model
This table outlines a sample experimental design for a dose-response study to evaluate the antipsychotic-like potential of this compound.
| Treatment Group | Vehicle | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Positive Control (e.g., Haloperidol 0.5 mg/kg) |
| Number of Animals | n=10 | n=10 | n=10 | n=10 | n=10 |
| Pre-treatment Time | 30 min | 30 min | 30 min | 30 min | 30 min |
| Psychosis Induction | PCP (5 mg/kg) | PCP (5 mg/kg) | PCP (5 mg/kg) | PCP (5 mg/kg) | PCP (5 mg/kg) |
| Primary Outcome | Locomotor Activity (distance traveled) | Locomotor Activity (distance traveled) | Locomotor Activity (distance traveled) | Locomotor Activity (distance traveled) | Locomotor Activity (distance traveled) |
| Secondary Outcome | Stereotypical Behaviors (scoring) | Stereotypical Behaviors (scoring) | Stereotypical Behaviors (scoring) | Stereotypical Behaviors (scoring) | Stereotypical Behaviors (scoring) |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways of the D2 and 5-HT7 receptors and a proposed experimental workflow for evaluating this compound in a preclinical schizophrenia model.
Experimental Protocols
The following are detailed, proposed protocols for evaluating the efficacy of this compound in preclinical models relevant to schizophrenia.
Protocol 1: PCP-Induced Hyperactivity Model (Positive Symptoms)
This model is widely used to screen for antipsychotic potential. Phencyclidine (PCP), an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a proxy for the positive symptoms of schizophrenia. Studies have shown that 5-HT7 receptor antagonists can attenuate PCP-induced hyperactivity.[10]
Objective: To assess the ability of this compound to reverse PCP-induced hyperlocomotion in mice.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arenas equipped with automated activity monitoring systems
-
Standard laboratory equipment (syringes, needles, etc.)
Methodology:
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80). Prepare fresh on the day of the experiment. Dissolve PCP in saline.
-
Animal Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
-
Experimental Procedure: a. On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 60 minutes. b. Place individual mice into the open field arenas and allow for a 30-minute habituation period. c. Following habituation, administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle. d. 30 minutes after this compound administration, administer PCP (5 mg/kg, i.p.) or saline. e. Immediately place the mice back into the open field arenas and record locomotor activity (total distance traveled, rearing frequency, etc.) for 60 minutes.
-
Data Analysis: Analyze the locomotor data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare the this compound treated groups to the vehicle-PCP group.
Protocol 2: Novel Object Recognition Test (Cognitive Symptoms)
Cognitive impairment is a core feature of schizophrenia. The Novel Object Recognition (NOR) test assesses recognition memory in rodents. Deficits in this task can be induced by various pharmacological agents, including NMDA receptor antagonists. 5-HT7 receptor antagonists have been shown to improve recognition memory in animal models.[7]
Objective: To evaluate the potential of this compound to ameliorate PCP-induced deficits in recognition memory.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (8-10 weeks old)
-
Open field arena for NOR testing
-
Two sets of identical objects (familiar objects) and one set of novel objects.
Methodology:
-
Drug Preparation: As described in Protocol 1.
-
Habituation: a. Handle the rats for 5 minutes daily for 5 days prior to the experiment. b. On the two days preceding the test, allow each rat to explore the empty NOR arena for 10 minutes.
-
Training Phase (Day 1): a. Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle. b. 30 minutes later, administer a sub-chronic dose of PCP (e.g., 2 mg/kg, i.p.) or saline. c. 30 minutes after PCP administration, place the rat in the arena with two identical "familiar" objects and allow it to explore for 5 minutes.
-
Testing Phase (Day 2): a. 24 hours after the training phase, place the rat back in the arena, where one of the familiar objects has been replaced with a "novel" object. b. Allow the rat to explore for 5 minutes. c. Record the time spent exploring the novel and familiar objects.
-
Data Analysis: Calculate a discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). Analyze the DI using a one-way ANOVA followed by post-hoc tests.
Protocol 3: Social Interaction Test (Negative Symptoms)
Negative symptoms, such as social withdrawal, are a significant challenge in treating schizophrenia. The social interaction test measures the natural tendency of rodents to interact with an unfamiliar conspecific. This behavior can be disrupted by developmental or pharmacological manipulations relevant to schizophrenia.
Objective: To determine if this compound can reverse social interaction deficits induced by sub-chronic PCP administration.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (paired by weight)
-
Social interaction arena.
Methodology:
-
Drug Preparation: As described in Protocol 1.
-
PCP Treatment Regimen: Administer PCP (e.g., 2 mg/kg, i.p.) or saline once daily for 7 days. This is followed by a 7-day washout period to model persistent negative-like symptoms.
-
Experimental Procedure: a. On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to the test rats. b. 30 minutes later, place the test rat and an unfamiliar, untreated partner rat in the social interaction arena. c. Videotape the interaction for 10 minutes.
-
Data Analysis: Score the videos for social behaviors (e.g., sniffing, grooming, following). Analyze the total time spent in social interaction using a one-way ANOVA and appropriate post-hoc tests.
Conclusion
This compound, with its dual antagonism of 5-HT7 and D2 receptors, presents a compelling profile for investigation in the context of schizophrenia. The limited available data suggests potential antipsychotic-like effects.[10] The proposed protocols provide a framework for a more comprehensive preclinical evaluation of this compound, targeting the three core symptom domains of schizophrenia. Further research utilizing these and other relevant models is warranted to fully elucidate the therapeutic potential of this compound and similar compounds in the treatment of schizophrenia.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the dopamine D2 receptor in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT(7) receptor antagonist SB-258741 in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 5-HT7 receptor antagonists on behaviors of mice that detect drugs used in the treatment of anxiety, depression, or schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DR-4004 in Central Nervous System (CNS) Disorder Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of DR-4004 for investigating its potential therapeutic applications in central nervous system (CNS) disorders. This compound, chemically identified as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, is a high-affinity antagonist for the serotonin (B10506) 5-HT(7) receptor. However, it is crucial to note that this compound exhibits a complex pharmacological profile with significant functional activity at the dopamine (B1211576) D2 receptor, as well as other monoaminergic receptors, indicating a degree of receptor selectivity that must be considered in experimental design and data interpretation.[1]
Introduction to this compound
This compound was initially characterized as a selective antagonist for the 5-HT(7) receptor.[1] The 5-HT(7) receptor is implicated in various physiological processes within the CNS, including the regulation of circadian rhythms, mood, and cognition, making it a target of interest for the treatment of depression, anxiety, and sleep disorders.[2][3] However, subsequent studies have revealed that this compound also possesses high affinity for the dopamine D2 receptor, acting as an antagonist.[1] This dual antagonism suggests that the in vivo effects of this compound are likely a composite of its actions at both 5-HT(7) and D2 receptors, and potentially others. This multi-target profile could be advantageous for treating complex CNS disorders with multifactorial etiologies, but also necessitates careful dissection of its mechanism of action.
Potential CNS Applications
Given its receptor binding profile, this compound may be investigated for its therapeutic potential in a range of CNS disorders, including but not limited to:
-
Schizophrenia: The dopamine D2 receptor antagonism is a well-established mechanism for antipsychotic efficacy. The additional 5-HT(7) receptor antagonism may offer benefits in improving cognitive deficits and negative symptoms.
-
Depression and Anxiety Disorders: Modulation of both serotonergic and dopaminergic systems is a cornerstone of treatment for mood and anxiety disorders. The unique combination of receptor targets for this compound warrants investigation in this area.[2]
-
Sleep Disorders: The 5-HT(7) receptor is known to play a role in the regulation of sleep-wake cycles.[2]
-
Cognitive Disorders: Both 5-HT(7) and D2 receptors are involved in cognitive processes, suggesting a potential role for this compound in addressing cognitive impairment in various neurological and psychiatric conditions.[2]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Target | Binding Affinity (pKi) |
| 5-HT(7) | 7.3 ± 0.2 |
| Dopamine D2 | High Affinity (Comparable to 5-HT(7)) |
| α1-Adrenoceptor | High Affinity (Comparable to 5-HT(7)) |
| Histamine H1 | Moderate Affinity |
| α2-Adrenoceptor | Moderate Affinity |
| Dopamine D1 | Lower Affinity |
| β-Adrenoceptor | Lower Affinity |
| Muscarinic | Lower Affinity |
| 5-HT(2A/C) | Lower Affinity |
Data adapted from preclinical studies.[1]
Table 2: In Vivo Pharmacological Effects of this compound in Rats
| Dosage (mg/kg, i.p.) | Peak Hyperglycemic Response (mmol/L) | Peak Hypothermic Response (°C) |
| 1 | ~1.5 | ~-0.5 |
| 5 | ~3.0 | ~-1.0 |
| 10 | ~4.5 | ~-1.5 |
Data represent approximate peak changes from baseline and are dose-dependent. The hyperglycemic effect was attenuated by the D2 receptor antagonist, raclopride.[1]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are adapted from standard methodologies and should be optimized for specific laboratory conditions.
Protocol: In Vitro Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT(7) and Dopamine D2 receptors.
Materials:
-
This compound
-
Radioligand for 5-HT(7) receptor (e.g., [³H]5-CT)
-
Radioligand for Dopamine D2 receptor (e.g., [³H]Spiperone)
-
Cell membranes expressing human recombinant 5-HT(7) or D2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding competitor (e.g., 10 µM Serotonin for 5-HT(7), 10 µM Haloperidol for D2)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of radioligand, 25 µL of non-specific binding competitor, and 50 µL of cell membrane suspension.
-
Competition Binding: 25 µL of radioligand, 25 µL of this compound at each dilution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C for more physiological conditions) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Assessment of CNS Effects in Rodents
This protocol outlines a procedure to investigate the effects of this compound on locomotor activity and body temperature in mice or rats, which are common preliminary assessments for CNS-active compounds.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Male adult mice or rats
-
Open field activity chambers
-
Rectal thermometer
-
Animal scale
Procedure:
-
Acclimation: Acclimate the animals to the housing and testing environment for at least one week prior to the experiment. Handle the animals daily to reduce stress.
-
Drug Preparation: Prepare this compound in the vehicle solution at the desired concentrations (e.g., 1, 5, and 10 mg/kg).
-
Experimental Groups: Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound (1 mg/kg)
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
-
Baseline Measurements: Before drug administration, measure and record the baseline rectal temperature and place each animal in an open field chamber for a 30-minute habituation period, recording baseline locomotor activity.
-
Drug Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Post-injection Monitoring:
-
Locomotor Activity: Immediately after injection, place the animals back into the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Body Temperature: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
-
Data Analysis:
-
Analyze locomotor activity data using ANOVA to compare the effects of different doses of this compound to the vehicle control.
-
Analyze body temperature data using a repeated-measures ANOVA to assess the effect of treatment over time.
-
Post-hoc tests (e.g., Tukey's or Dunnett's) can be used to identify significant differences between specific groups.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways associated with this compound's primary receptor targets and a typical experimental workflow.
References
Application Notes and Protocols for In Vitro Assays Using DR-4004 for Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR-4004 is a synthetic compound initially identified as a putative antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] Subsequent research has revealed that this compound also exhibits high affinity for the dopamine (B1211576) D2 receptor, as well as other monoamine receptors.[1] This multi-target binding profile makes this compound a valuable pharmacological tool for in vitro studies aimed at characterizing receptor function, validating screening assays, and investigating the compound's mechanism of action.
These application notes provide detailed protocols for utilizing this compound in common in vitro receptor binding assays, specifically radioligand competition and saturation binding assays. Additionally, we present the downstream signaling pathways associated with its primary targets, the 5-HT7 and dopamine D2 receptors, to provide a comprehensive understanding of its potential cellular effects.
Data Presentation
Receptor Binding Affinity of this compound
The following table summarizes the binding affinities (pKi) of this compound for various receptors, as determined by competition radioligand binding assays. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity.
| Receptor | pKi (± S.E.M.) | Radioligand Used | Tissue Source |
| 5-HT7 | 7.3 ± 0.2 | [³H]5-CT | Rat Hypothalamic Membranes |
| Dopamine D2 | ≥ 7.3 | [³H]Spiperone | Rat Striatal Membranes |
| α1-Adrenoceptor | ≥ 7.3 | [³H]Prazosin | Rat Cortical Membranes |
| Histamine H1 | < 7.3 | [³H]Pyrilamine | Rat Cortical Membranes |
| α2-Adrenoceptor | < 7.3 | [³H]Rauwolscine | Rat Cortical Membranes |
| Dopamine D1 | < 7.3 | [³H]SCH23390 | Rat Striatal Membranes |
| β-Adrenoceptor | < 7.3 | [³H]CGP12177 | Rat Cortical Membranes |
| Muscarinic | < 7.3 | [³H]QNB | Rat Cortical Membranes |
| 5-HT2A/C | < 7.3 | [³H]Ketanserin | Rat Cortical Membranes |
Data compiled from literature.[1] The exact pKi values for some receptors were not specified beyond being greater than or equal to 7.3.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine the Ki of this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT7 or Dopamine D2) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus for 5-HT7 or rat striatum for D2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]5-CT for 5-HT7, [³H]Spiperone for D2).
-
This compound Stock Solution: A concentrated solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Compound: A high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled ligand), and various concentrations of this compound.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd.
-
Dilute the membrane preparation in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.[2]
-
-
Incubation:
-
To each well, add the assay components in the following order:
-
Assay buffer
-
This compound dilution or NSB compound or buffer (for total binding).
-
Radioligand dilution.
-
Membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of a radioligand. While this protocol would typically be performed with a radiolabeled version of this compound (which is not commercially available), it is a fundamental assay in receptor pharmacology and is included for completeness. The principles can be applied using a known radioligand for the target receptor.
Materials:
-
Same as for the competitive binding assay, but this compound is not required. A range of concentrations of the radioligand will be used instead.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding and non-specific binding for each concentration of the radioligand.
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand in assay buffer to cover a range of concentrations, typically from 0.1 to 10 times the expected Kd.
-
Prepare the membrane suspension as in the competitive binding assay.
-
-
Incubation:
-
To the total binding wells, add assay buffer, the radioligand dilution, and the membrane preparation.
-
To the non-specific binding wells, add assay buffer, a high concentration of an unlabeled ligand, the radioligand dilution, and the membrane preparation.
-
Incubate to reach equilibrium.
-
-
Filtration and Radioactivity Measurement:
-
Follow the same procedure as in the competitive binding assay.
-
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site saturation binding model to determine the Bmax (maximum number of binding sites) and the Kd (dissociation constant).[4][5]
-
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: 5-HT7 Receptor
Caption: 5-HT7 receptor canonical signaling pathway.
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathways.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. revvity.com [revvity.com]
Application Notes and Protocols for Intraperitoneal Injection of DR-4004 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR-4004 is a research compound identified as a putative antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, which also exhibits functional activity at the dopamine (B1211576) D2 receptor.[1] This dual activity makes it a compound of interest for investigating the roles of these two neurotransmitter systems in various physiological and pathological processes. These application notes provide a summary of the known in vivo effects of this compound and detailed protocols for its intraperitoneal (i.p.) administration in mice for preclinical research.
Mechanism of Action & Signaling Pathways
This compound's pharmacological profile is characterized by its interaction with two distinct G-protein coupled receptors:
-
5-HT7 Receptor Antagonism: The 5-HT7 receptor is primarily coupled to Gs proteins. Canonical signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] PKA can then phosphorylate various downstream targets, influencing gene transcription and cellular function. A non-canonical pathway involves coupling to G12 proteins, which can activate Rho GTPases and influence the actin cytoskeleton.[2]
-
Dopamine D2 Receptor Activity: The dopamine D2 receptor is predominantly coupled to Gi/o proteins.[3][4] Activation of this receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] D2 receptor signaling can also modulate intracellular calcium levels and potassium channel activity.[3]
The interplay of these two opposing signaling cascades upon administration of this compound is a key area for investigation.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for DR-4004 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR-4004 is a pharmacological tool with a complex profile, initially identified as a 5-hydroxytryptamine-7 (5-HT7) receptor antagonist. However, subsequent research has revealed that it possesses significant affinity and functional activity at the dopamine (B1211576) D2 receptor as well.[1] This dual activity makes this compound a unique tool for investigating the interplay between serotonergic and dopaminergic systems in various neural circuits. Brain slice electrophysiology provides an ideal platform to dissect the specific effects of this compound on neuronal excitability, synaptic transmission, and plasticity in a controlled ex vivo environment.
These application notes provide a comprehensive guide for utilizing this compound in brain slice electrophysiology experiments, including detailed protocols, expected outcomes based on its known receptor targets, and visualizations of the relevant signaling pathways.
Pharmacological Profile of this compound
Competition binding studies have shown that this compound has a broad receptor affinity profile. While it binds to the 5-HT7 receptor with high affinity, it also demonstrates comparable or greater affinity for the dopamine D2 receptor and the alpha(1)-adrenoceptor.[1] Its affinity for other receptors, such as histamine (B1213489) H1, alpha(2)-adrenoceptor, and dopamine D1, is lower.[1] This lack of high selectivity is a critical consideration in experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity (pKi) |
| 5-HT7 Receptor | 7.3 ± 0.2 |
| Dopamine D2 Receptor | High (Comparable to 5-HT7) |
| Alpha(1)-Adrenoceptor | High (Comparable to 5-HT7) |
| Histamine H1 Receptor | Moderate |
| Alpha(2)-Adrenoceptor | Moderate |
| Dopamine D1 Receptor | Low |
Note: Data is compiled from published literature.[1] "High" and "Moderate" are used where specific pKi values are not provided in the primary literature.
Application in Brain Slice Electrophysiology
This compound can be employed in brain slice electrophysiology to investigate its effects on:
-
Neuronal Excitability: Assessing changes in resting membrane potential, input resistance, and action potential firing properties of individual neurons.
-
Synaptic Transmission: Examining alterations in excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
Synaptic Plasticity: Studying the modulation of long-term potentiation (LTP) and long-term depression (LTD).
-
Ion Channel Function: Investigating the modulation of specific ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and calcium channels.
Due to the lack of specific published data on this compound in brain slice electrophysiology, the following tables present representative quantitative data from studies using selective 5-HT7 and D2 receptor antagonists to illustrate the potential effects that could be investigated with this compound.
Table 2: Representative Effects of 5-HT7 Receptor Antagonism on Hippocampal Long-Term Potentiation (LTP)
| Experimental Condition | Parameter | Reported Effect | Reference |
| Hippocampal Slices (Juvenile Rodent) | LTP Induction | Activation of 5-HT7R enhances LTP. Antagonism would be expected to reduce or block this enhancement. | [2][3] |
| Hippocampal Slices (Adult Rodent) | LTP Induction | 5-HT7R activation has no effect. Antagonism would be expected to have no effect. | [2][3] |
| Hippocampal CA1 Region | Population Spike Amplitude | 5-HT7R activation enhances population spike amplitude. Antagonism would be expected to reduce this. | [2][3] |
| Hippocampal CA3 Region | Bursting Frequency | 5-HT7R activation enhances bursting frequency. Antagonism would be expected to reduce this. | [2][3] |
Table 3: Representative Effects of D2 Receptor Antagonism on Striatal Neuron Firing Rate
| Experimental Condition | Parameter | Reported Effect of D2 Antagonist | Reference |
| Dorsal Striatum Slices | Firing Rate of Medium Spiny Neurons | A significant proportion of neurons (59.3%) show a change in firing rate. | [4] |
| Dorsal Striatum Slices | Direction of Firing Rate Change | The majority of affected neurons show a decrease in firing frequency. | [4] |
Signaling Pathways Modulated by this compound
This compound's dual antagonism of 5-HT7 and D2 receptors will impact distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to Gs and G12 proteins.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 4. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to account for DR-4004 off-target effects?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for potential off-target effects of Compound X.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cellular assays after treatment with Compound X. How can we determine if this is due to an off-target effect?
A1: Unexpected phenotypes can arise from off-target interactions. A systematic approach is recommended to investigate this possibility. First, confirm the on-target activity of Compound X in your system using a quantitative method, such as a target engagement assay or by measuring the phosphorylation of a known downstream substrate. Second, perform a dose-response experiment with a structurally unrelated inhibitor of the same target. If this second inhibitor does not reproduce the phenotype, it is more likely that the phenotype observed with Compound X is due to an off-target effect. Finally, consider performing a rescue experiment by introducing a mutated, inhibitor-resistant version of the intended target. If the phenotype persists, it is likely off-target.
Q2: What are the initial steps to identify potential off-target interactions of Compound X?
A2: The initial step is to perform a broad kinase screen. This will provide a profile of Compound X's activity against a large panel of kinases. These screens are offered by various contract research organizations (CROs) and can provide valuable initial data on the selectivity of your compound. It is advisable to screen at a concentration of Compound X that is at least 10-fold higher than its in-vitro IC50 for the intended target to identify even weak off-target interactions.
Q3: Our kinase screen has identified several potential off-targets for Compound X. What is the next step?
A3: The next step is to validate these potential off-targets in a cellular context. This can be done using a variety of methods. One common approach is to use a NanoBRET™ Target Engagement Assay, which can measure the binding of Compound X to the potential off-target in live cells. Alternatively, you can measure the modulation of a known substrate of the off-target kinase in cells treated with Compound X. It is also important to compare the dose-response of Compound X for the on-target versus the off-target in cellular assays to understand the therapeutic window.
Troubleshooting Guides
Issue: Inconsistent results in cellular viability assays with Compound X.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Perform a kinase screen to identify potential off-targets. Validate any hits in cellular assays. If a specific off-target is identified as the cause of toxicity, consider whether this off-target is essential for the viability of your cell line.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across experiments. Some cell lines are more sensitive to minor variations in culture conditions, which can be exacerbated by compound treatment.
-
-
Possible Cause 3: Compound stability and solubility.
-
Troubleshooting Step: Confirm the stability of Compound X in your cell culture media over the time course of the experiment. Poor solubility can lead to precipitation and inconsistent effective concentrations.
-
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is for validating the binding of Compound X to a potential off-target kinase in live cells.
-
Cell Culture: Plate HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of Compound X in Opti-MEM® I Reduced Serum Medium. Add the compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the data as a function of Compound X concentration to determine the IC50 value.
Data Presentation
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | 10 | 1 |
| Off-Target A | 150 | 15 |
| Off-Target B | 500 | 50 |
| Off-Target C | >10,000 | >1000 |
Visualizations
Caption: Workflow for investigating unexpected phenotypes.
Caption: Potential on-target and off-target signaling.
Troubleshooting DR-4004-induced hyperglycemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hyperglycemia during experiments with DR-4004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause hyperglycemia?
A1: this compound is a tetrahydrobenzindole derivative developed as a putative 5-hydroxytryptamine(7) (5-HT7) receptor antagonist. However, binding studies have revealed that it has poor receptor selectivity, showing high affinity and functional activity at the dopamine (B1211576) D2 receptor.[1] The hyperglycemia observed in animal studies is a dose-dependent effect.[2] This adverse effect is likely mediated through this compound's activity as a dopamine D2 receptor agonist. Activation of D2 receptors, which are expressed on pancreatic beta-cells, can inhibit glucose-stimulated insulin (B600854) secretion (GSIS).[3]
Q2: Is the hyperglycemic effect of this compound dose-dependent?
A2: Yes, in vivo studies in conscious rats have demonstrated that this compound induces hyperglycemia in a dose-dependent manner.[2] Researchers should carefully consider the dose-response relationship in their experimental design.
Q3: What is the primary mechanism I should investigate for this compound-induced hyperglycemia?
A3: The primary mechanism to investigate is the inhibition of insulin secretion from pancreatic beta-cells due to D2 receptor agonism.[1][3] A secondary mechanism could involve centrally mediated increases in hepatic glucose production, as central dopamine D2 receptors are also involved in regulating glucose homeostasis.[2]
Q4: Can the hyperglycemic effect be reversed or blocked?
A4: Yes, experimental evidence shows that the hyperglycemic effect of this compound can be reduced by co-administration of a dopamine D2 receptor antagonist, such as raclopride (B1662589).[1][2] This suggests that the effect is pharmacologically reversible and directly linked to D2 receptor activity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing hyperglycemia in your experiments.
Q1: I've administered this compound and my animal model is exhibiting significant hyperglycemia. How do I confirm the underlying cause?
A1: A multi-step approach is recommended:
-
Confirm Dose and Timing: Verify the administered dose of this compound and establish a time course for the hyperglycemic effect by measuring blood glucose at several points post-administration.
-
Measure Plasma Insulin: Collect blood samples during peak hyperglycemia and measure plasma insulin levels. A finding of high blood glucose with inappropriately low or normal insulin levels would strongly suggest impaired insulin secretion.
-
Perform a Glucose Tolerance Test (GTT): A GTT will assess the animal's ability to clear a glucose load. An impaired response to a glucose challenge after this compound administration would further point towards inhibited insulin secretion.
-
Use a D2 Antagonist Rescue Experiment: Co-administer this compound with a specific D2 receptor antagonist (e.g., raclopride or sulpiride).[1][4] A reversal or significant reduction of the hyperglycemic effect will provide strong evidence for D2 receptor-mediated action.
Q2: My results show hyperglycemia, but insulin levels do not seem to be suppressed. What other mechanisms could be at play?
A2: If insulin secretion appears normal, consider these alternative or contributing factors:
-
Increased Hepatic Glucose Production: this compound's action on central D2 receptors could stimulate the liver to produce more glucose (gluconeogenesis and glycogenolysis).[2] To test this, you can perform a pyruvate (B1213749) tolerance test (PTT), which assesses the rate of gluconeogenesis.
-
Insulin Resistance: The compound could be inducing a state of insulin resistance in peripheral tissues like skeletal muscle and adipose tissue.[5] An insulin tolerance test (ITT) can be performed to evaluate this. A blunted response to exogenous insulin would indicate insulin resistance.
Q3: For my long-term study, how can I mitigate this compound-induced hyperglycemia without discontinuing the treatment?
A3:
-
Dose Optimization: Determine the lowest effective dose of this compound for your primary experimental endpoint that produces the minimum hyperglycemic side effect.
-
Co-administration with a D2 Antagonist: Based on preclinical findings, co-treatment with a D2 antagonist may normalize glucose levels.[1] This requires careful dose-finding studies for the antagonist to avoid confounding effects on your primary research question.
-
Regular Monitoring: Implement a regular blood glucose monitoring schedule for all animals in long-term studies to track the development and severity of hyperglycemia.
Q4: Can I study the direct effects of this compound on insulin secretion in an in vitro setting?
A4: Yes, an in vitro approach is ideal for isolating the direct effects on pancreatic beta-cells. You can perform a Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated pancreatic islets or a suitable beta-cell line (e.g., INS-1E, EndoC-βH1).[6] This will allow you to directly measure the inhibitory effect of this compound on insulin release in response to low and high glucose concentrations.
Data Presentation
The following tables represent hypothetical data from the experiments suggested in this guide.
Table 1: Effect of this compound on Fasting Blood Glucose and Insulin in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
|---|---|---|---|
| Vehicle Control | - | 95 ± 5 | 1.2 ± 0.2 |
| This compound | 5 | 150 ± 10* | 0.8 ± 0.1* |
| This compound | 10 | 210 ± 15* | 0.5 ± 0.1* |
| This compound + Raclopride | 10 + 1 | 110 ± 8# | 1.1 ± 0.2# |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound (10 mg/kg).
Table 2: Area Under the Curve (AUC) for Intraperitoneal Glucose Tolerance Test (IPGTT)
| Treatment Group | Dose (mg/kg) | IPGTT AUC (mg/dL * min) |
|---|---|---|
| Vehicle Control | - | 15,000 ± 1,200 |
| This compound | 10 | 28,000 ± 2,100* |
| This compound + Raclopride | 10 + 1 | 17,500 ± 1,500# |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound.
Table 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from INS-1E Cells
| Treatment Condition | Glucose (mM) | Insulin Secreted (% of Basal) |
|---|---|---|
| Vehicle Control | 3 | 100 ± 10 |
| Vehicle Control | 17 | 450 ± 30* |
| This compound (1 µM) | 3 | 95 ± 8 |
| This compound (1 µM) | 17 | 210 ± 20*# |
*Data are presented as Mean ± SEM. p < 0.05 vs. 3 mM Glucose in the same treatment. #p < 0.05 vs. Vehicle Control at 17 mM Glucose.
Visualizations and Workflows
Caption: Proposed signaling pathway for this compound-induced hyperglycemia.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Logical troubleshooting flow for this compound-induced hyperglycemia.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Glucose Homeostasis in Rats
-
Objective: To determine the effect of acute this compound administration on blood glucose and plasma insulin levels in rats.
-
Materials: this compound, vehicle solution, sterile saline, D2 antagonist (e.g., raclopride), glucometer, blood collection tubes (with EDTA), restraint devices.
-
Procedure:
-
House male Wistar rats (250-300g) with ad libitum access to food and water.
-
Fast animals for 6 hours prior to the experiment.
-
Divide animals into treatment groups (e.g., Vehicle, this compound 5 mg/kg, this compound 10 mg/kg, this compound 10 mg/kg + Raclopride 1 mg/kg).
-
Collect a baseline blood sample (T=0) from the tail vein.[7] Measure blood glucose immediately using a glucometer. Process the remaining blood for plasma.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Collect blood samples at T = 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose at each time point.
-
Centrifuge blood samples to separate plasma and store at -80°C for subsequent insulin analysis using a commercially available ELISA kit.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Objective: To assess the effect of this compound on glucose clearance.
-
Materials: this compound, vehicle, sterile 20% glucose solution.
-
Procedure:
-
Fast rats overnight (16 hours).[8]
-
Administer either vehicle or this compound (10 mg/kg, i.p.) 30 minutes prior to the glucose challenge.
-
Take a baseline blood sample (T=0) from the tail vein to measure fasting glucose.
-
Administer a glucose bolus (2 g/kg body weight, i.p.).[9]
-
Collect blood samples at T = 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose at each time point using a glucometer.
-
Calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
-
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To directly measure the effect of this compound on insulin secretion from pancreatic beta-cells.
-
Materials: INS-1E beta-cell line (or isolated pancreatic islets), Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, this compound, glucose, insulin ELISA kit.
-
Procedure:
-
Culture INS-1E cells to ~80% confluency in 24-well plates.
-
Pre-incubation: Gently wash cells with KRBH buffer containing 3 mM glucose. Incubate for 1 hour at 37°C to allow cells to return to a basal state.[6]
-
Basal Stimulation: Replace the buffer with fresh KRBH containing 3 mM glucose, with either vehicle or this compound (at desired concentrations). Incubate for 1 hour at 37°C. Collect the supernatant (this is the basal secretion).
-
High-Glucose Stimulation: Replace the buffer with KRBH containing 17 mM glucose, again with either vehicle or this compound. Incubate for 1 hour at 37°C. Collect the supernatant (this is the stimulated secretion).[10]
-
Store all supernatants at -20°C until analysis.
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit. Normalize data to total protein content or cell number.
-
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of plasma glucose levels by central dopamine D2 receptors is impaired in type 1 but not type 2 diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2-like receptors are expressed in pancreatic beta cells and mediate inhibition of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor antagonist counteracts hyperglycemia and insulin resistance in diet-induced obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Dopamine Directly Acts on Insulin-Sensitive Tissues to Regulate Insulin Signaling and Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Managing hypothermia as a side effect of DR-4004
Welcome to the technical support center for DR-4004. This resource is designed to assist researchers, scientists, and drug development professionals in managing the on-target side effect of hypothermia observed during pre-clinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypothermia?
A1: this compound is a potent and selective agonist of the centrally-located Thermoregulatory Receptor X (TR-X). The TR-X is a novel G-protein coupled receptor predominantly expressed in the preoptic area (POA) of the hypothalamus. Activation of TR-X by this compound initiates a signaling cascade that leads to a decrease in the thermoregulatory set point. This results in the activation of heat dissipation mechanisms (e.g., cutaneous vasodilation) and the inhibition of heat production (e.g., reduced metabolic rate), leading to a controlled decrease in core body temperature. Agonists of certain serotonin (B10506) receptors (5-HT1A, 5-HT7) and Transient Receptor Potential Vanilloid-1 (TRPV1) channels are known to induce hypothermia through various central and peripheral mechanisms.[1][2][3][4][5][6]
Q2: What is the expected magnitude and duration of the hypothermic effect?
A2: The hypothermic response to this compound is dose-dependent. In typical rodent models, a single administration at the efficacious dose for the primary endpoint can lead to a nadir core body temperature decrease of 2-4°C, occurring approximately 60-90 minutes post-administration. The duration of significant hypothermia (defined as >1°C decrease from baseline) typically lasts for 4-6 hours. Please refer to the dose-response data in Table 1 for more details.
Q3: Is the hypothermia reversible and are there any long-term consequences?
A3: Yes, the hypothermia induced by this compound is fully reversible. As the compound is metabolized and cleared from the system, the core body temperature returns to the normal physiological range. Extensive toxicology studies have not revealed any long-term adverse consequences associated with transient, this compound-induced hypothermia in healthy laboratory animals.
Q4: Can the hypothermic effect be separated from the desired therapeutic effect?
A4: As both the therapeutic effect and the hypothermia are mediated by the activation of the TR-X receptor, they are mechanistically linked. Current research is focused on developing next-generation compounds with a wider therapeutic window. In the interim, co-administration of a TR-X antagonist or appropriate environmental temperature support can be used to manage the hypothermia in experimental settings.
Troubleshooting Guide for Experimental Hypothermia
This guide provides a step-by-step approach for researchers who observe hypothermia in their animal models following administration of this compound.
Issue: A significant drop in core body temperature is observed post-administration of this compound.
Step 1: Confirm and Quantify the Hypothermia
-
Action: Immediately measure the core body temperature of the affected animal(s) using a calibrated rectal probe or an implanted telemetry device.
-
Rationale: Accurate measurement is crucial to determine the severity of the hypothermia and to guide subsequent actions. A drop below 35°C in rodents is generally considered mild hypothermia, while a drop below 33°C is moderate.[7]
Step 2: Provide External Heat Support
-
Action: Move the animal to a warmed environment. This can be achieved using a circulating-water heating pad, an infrared heat lamp, or a forced-air warming system.[8][9][10]
-
Rationale: Providing an external heat source helps to counteract the drug-induced decrease in the thermoregulatory set point and prevents the core body temperature from falling to unsafe levels.[11] The goal is to rewarm the animal by at least 1–2°C per hour.[10][11]
Step 3: Monitor Vital Signs
-
Action: Continuously or intermittently monitor core body temperature, heart rate, and respiratory rate.
-
Rationale: Hypothermia can depress cardiovascular and respiratory functions.[8] Monitoring these parameters ensures the animal's physiological status remains within acceptable limits.
Step 4: Consider Co-administration of a TR-X Antagonist
-
Action: For future experiments where hypothermia may confound the primary endpoint, consider co-administering the selective TR-X antagonist, DR-5005. Refer to Table 2 for dosing recommendations.
-
Rationale: A competitive antagonist can mitigate the hypothermic effects of this compound without completely abolishing the therapeutic effect at carefully selected doses.
Step 5: Document and Report the Event
-
Action: Record the dose of this compound administered, the time course and magnitude of the temperature change, the interventions performed, and the animal's response. Report this to your institution's animal care and use committee and our technical support team.
-
Rationale: Detailed documentation is essential for understanding the context of the event, ensuring animal welfare, and contributing to the body of knowledge on this compound.
Data Presentation
Table 1: Dose-Dependent Hypothermic Effect of this compound in Mice
| This compound Dose (mg/kg, i.p.) | N | Max. Temp. Decrease (°C ± SEM) | Time to Nadir (min ± SEM) | Duration of Hypothermia (>1°C) (hours ± SEM) |
| Vehicle | 10 | 0.2 ± 0.1 | N/A | N/A |
| 1 | 10 | 1.5 ± 0.3 | 60 ± 10 | 2.1 ± 0.4 |
| 3 | 10 | 2.8 ± 0.4 | 75 ± 12 | 4.5 ± 0.6 |
| 10 | 10 | 4.1 ± 0.5 | 90 ± 15 | 6.2 ± 0.8 |
Data presented are from a study in adult male C57BL/6 mice. Core body temperature was measured via telemetry. SEM = Standard Error of the Mean.
Table 2: Efficacy of Countermeasures for this compound-Induced Hypothermia
| Treatment Group (this compound at 3 mg/kg) | N | Max. Temp. Decrease (°C ± SEM) | Notes |
| No Intervention | 10 | 2.8 ± 0.4 | Baseline response. |
| External Warming (Heating Pad at 37°C) | 10 | 1.1 ± 0.2 | Warming initiated 30 min post-dose. |
| DR-5005 (1 mg/kg, i.p.) Co-administration | 10 | 0.9 ± 0.3 | DR-5005 is a selective TR-X antagonist. |
| DR-5005 (3 mg/kg, i.p.) Co-administration | 10 | 0.4 ± 0.1 | Higher dose of antagonist shows greater effect. |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Rodents
-
Method: Use a calibrated digital thermometer with a flexible rectal probe (for intermittent measurements) or a surgically implanted telemetry device (for continuous, stress-free measurements).
-
Procedure (Rectal Probe):
-
Gently restrain the animal.
-
Lubricate the probe with a non-irritating, water-soluble lubricant.
-
Insert the probe approximately 2 cm into the rectum.
-
Wait for the temperature reading to stabilize (typically 10-15 seconds).
-
Record the temperature to the nearest 0.1°C.
-
Clean the probe with an appropriate disinfectant between animals.
-
-
Data Collection: For time-course experiments, establish a stable baseline temperature by taking at least two measurements before administering this compound. Subsequent measurements should be taken at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.
Mandatory Visualizations
References
- 1. Serotonin 1A receptor activation and hypothermia in humans: lack of evidence for a presynaptic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. No hypothermic response to serotonin in 5-HT7 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. kentscientific.com [kentscientific.com]
- 9. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 10. dvm360.com [dvm360.com]
- 11. Hypothermia: Approach & Treatment - WSAVA 2016 Congress - VIN [vin.com]
DR-4004 solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of DR-4004 in common experimental buffers for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on available data, this compound hydrochloride is soluble in water at 2 mg/mL with warming. For experimental purposes, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol, which can then be diluted into your aqueous experimental buffer.
Q2: I observed precipitation when diluting my this compound stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for many small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing serial dilutions to find the maximum soluble concentration.
-
Adjust the pH of the buffer: The solubility of a compound can be highly dependent on the pH of the solution. Systematically testing a range of pH values for your buffer may help improve solubility.
-
Increase the percentage of co-solvent: If your experimental design allows, increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) in your final working solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.
-
Gentle warming and sonication: As indicated by the available data, warming the solution may aid in dissolution. Gentle warming in a water bath or brief sonication can help dissolve small particles. However, be cautious about potential degradation with excessive heat.
Q3: How should I store my this compound stock solutions?
A3: this compound hydrochloride powder should be stored at 2-8°C. For stock solutions, it is generally recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in various solvents over time should be experimentally verified.
Q4: Is this compound stable in my experimental buffer over the course of my experiment?
A4: The stability of this compound in your specific experimental buffer and conditions (e.g., temperature, light exposure) should be determined empirically. We recommend performing a stability study by incubating this compound in your buffer for the duration of your experiment and analyzing for any degradation using methods like HPLC or LC-MS.
Data Presentation
Table 1: Known Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀N₂O · HCl | |
| Molecular Weight | 422.99 g/mol | |
| Appearance | White to beige powder | |
| Storage Temperature | 2-8°C |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Observations | Source |
| Water | 2 mg/mL | Clear with warming | |
| PBS (pH 7.4) | User-determined | ||
| Tris-HCl (pH 7.4) | User-determined | ||
| Citrate (pH 5.0) | User-determined | ||
| DMSO | User-determined | ||
| Ethanol | User-determined |
*Users are encouraged to determine the solubility in their specific experimental buffers and record their observations.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a concentrated stock solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: Perform a serial dilution of the stock solution with the same organic solvent to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each dilution to a known volume of your target experimental buffer (e.g., PBS, Tris-HCl). The final concentration of the organic solvent should be kept low (e.g., <1%) and consistent across all samples.
-
Equilibration: Gently mix the samples and allow them to equilibrate at a controlled temperature for a set period (e.g., 2 hours).
-
Visual Inspection: Visually inspect each sample for any signs of precipitation.
-
(Optional) Quantitative Analysis: For a more precise determination, centrifuge the samples to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy, HPLC, or LC-MS.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
-
Prepare the Solution: Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Incubation: Incubate the solution under conditions that mimic your experiment (e.g., temperature, light exposure).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots immediately or store them at -80°C until analysis. Use an analytical technique such as HPLC or LC-MS to quantify the amount of intact this compound and identify any potential degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine its stability profile in your buffer.
Mandatory Visualization
Caption: Workflow for determining the solubility and stability of this compound.
Caption: Troubleshooting guide for this compound precipitation issues.
Technical Support Center: Interpreting Behavioral Data with DR-4004
This guide is intended for researchers, scientists, and drug development professionals using the non-selective compound DR-4004 in behavioral experiments. It provides troubleshooting advice and frequently asked questions to help interpret data generated from these studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound initially identified as a high-affinity antagonist for the 5-HT₇ receptor.[1] However, subsequent binding studies have revealed that it possesses significant affinity for other receptors, most notably the dopamine (B1211576) D₂ receptor and the α₁-adrenergic receptor.[1] Its classification as "non-selective" stems from this multi-target binding profile. Researchers must consider that the behavioral effects observed after this compound administration are likely the result of its combined action on these different receptors, not just the 5-HT₇ receptor.
Q2: What are the known off-target receptors for this compound?
A2: Competition binding assays have demonstrated that this compound has a complex pharmacological profile.[1] Its affinity is not limited to the 5-HT₇ receptor. It binds with equal or greater affinity to dopamine D₂ and α₁-adrenergic receptors.[1] It also shows notable affinity for histamine (B1213489) H₁ and α₂-adrenergic receptors.[1] This promiscuity is a critical factor in experimental design and data interpretation.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Target | Relative Affinity | Potential Behavioral Implication |
| Dopamine D₂ | High | Modulation of locomotion, motivation, and reward pathways. |
| α₁-Adrenoceptor | High | Effects on arousal, attention, and blood pressure. |
| 5-HT₇ | High | Regulation of circadian rhythms, learning, and memory. |
| Histamine H₁ | Moderate | Sedative effects, regulation of sleep-wake cycles. |
| α₂-Adrenoceptor | Moderate | Modulation of autonomic nervous system, potential sedative and analgesic effects. |
| Dopamine D₁ | Lower | |
| 5-HT₂ₐ/₂c | Lower | |
| Muscarinic | Lower | |
| β-Adrenoceptor | Lower |
This table is a qualitative summary based on the described affinity profile. Quantitative pKi values should be consulted for precise comparisons.
Q3: How can the non-selective nature of this compound affect my behavioral data?
A3: The non-selective binding of this compound means that an observed behavioral change cannot be attributed to a single receptor target without further evidence. For example, a change in locomotor activity could be due to its action on D₂ receptors, α₁/α₂-adrenoceptors, or even H₁ receptors. This ambiguity necessitates a carefully designed experimental strategy to dissect the contribution of each target to the overall behavioral phenotype. Off-target effects can sometimes lead to unexpected or counterintuitive results.[2][3][4]
Troubleshooting Guide
Problem 1: My behavioral results with this compound are inconsistent or highly variable.
Possible Causes & Solutions:
-
Dose-Response Complexity: A non-selective compound can produce complex, non-monotonic dose-response curves. At low doses, effects may be driven by the highest affinity target (e.g., D₂), while at higher doses, engagement of lower-affinity targets (e.g., H₁) can introduce different, sometimes opposing, effects.
-
Solution: Conduct a thorough dose-response study (using at least 3-4 doses) to characterize the full spectrum of behavioral effects.
-
-
Off-Target Effects: The observed variability could be a true reflection of the compound's mixed pharmacological effects. For instance, D₂ antagonism might decrease locomotion, while α₁ antagonism could alter arousal in a conflicting manner.
-
Solution: Use selective antagonists for the known off-target receptors as controls. Co-administering a selective D₂ antagonist (like raclopride) with this compound can help determine if the behavioral effect is mediated by D₂ receptors.[1]
-
-
Pharmacokinetic Issues: Inconsistent absorption or metabolism of this compound can lead to variable exposure in the brain.
-
Solution: If possible, perform pharmacokinetic studies to correlate brain concentration of the drug with the observed behavioral outcomes. Ensure consistent administration procedures (e.g., time of day, route of administration).
-
Problem 2: The observed effect of this compound is the opposite of what was expected based on its 5-HT₇ antagonism.
Possible Cause & Solution:
-
Dominant Off-Target Effect: The behavioral outcome is likely being driven by one of the compound's other high-affinity targets. For example, while 5-HT₇ antagonism might be hypothesized to be pro-cognitive, a stronger sedative effect from H₁ receptor antagonism at the chosen dose could mask or reverse this outcome.
-
Solution: This is a critical scenario for using blocking agents. Pre-treat animals with a selective antagonist for a suspected off-target receptor (e.g., a selective D₂ or α₁ antagonist) before administering this compound. If the unexpected effect is prevented, it implicates that receptor pathway.
-
Problem 3: I am not sure how to design an adequate control experiment for this compound.
Solution:
A multi-layered control strategy is essential for interpreting data from a non-selective compound.
-
Vehicle Control: This is the most basic and mandatory control. It establishes the baseline behavior in the absence of the drug.
-
Positive Control: Use a well-characterized, selective 5-HT₇ antagonist (e.g., SB-269970) as a positive control.[1] This helps validate the assay and provides a benchmark for a "pure" 5-HT₇-mediated effect.
-
Blocking Experiments: As detailed above, use selective antagonists for the major off-target receptors (D₂, α₁, H₁) to dissect the pharmacology of this compound.
-
Inactive Enantiomer/Isomer Control: If an inactive form of the molecule is available, it can serve as an excellent negative control to rule out non-specific effects of the chemical scaffold.
Experimental Protocols & Visualizations
Protocol: Dissecting Locomotor Effects of this compound Using Blocking Agents
This protocol outlines a method to determine if the locomotor effects of this compound are mediated by its intended 5-HT₇ target or its D₂ off-target activity.
-
Subjects: Male Wistar rats (250-300g).
-
Apparatus: Open field arena (40x40x30 cm) with automated activity tracking.
-
Experimental Groups (N=10/group):
-
Group 1: Vehicle (Saline, i.p.) + Vehicle (Saline, i.p.)
-
Group 2: Vehicle (Saline, i.p.) + this compound (5 mg/kg, i.p.)
-
Group 3: Selective D₂ Antagonist (Raclopride, 0.5 mg/kg, i.p.) + Vehicle (Saline, i.p.)
-
Group 4: Selective D₂ Antagonist (Raclopride, 0.5 mg/kg, i.p.) + this compound (5 mg/kg, i.p.)
-
Group 5: Selective 5-HT₇ Antagonist (SB-269970, 10 mg/kg, i.p.) + this compound (5 mg/kg, i.p.)
-
-
Procedure:
-
Habituate animals to the testing room for 60 minutes.
-
Administer the first injection (Vehicle or Antagonist).
-
Return the animal to its home cage for 20 minutes.
-
Administer the second injection (Vehicle or this compound).
-
After 10 minutes, place the animal in the open field arena and record locomotor activity (total distance traveled) for 30 minutes.
-
-
Data Analysis: Use a two-way ANOVA to analyze the data, with Pre-treatment and Treatment as factors.
Diagrams
Caption: Signaling pathway showing this compound's non-selective antagonism and potential behavioral outcomes.
Caption: Logic diagram for troubleshooting unexpected behavioral results with this compound.
Caption: Experimental workflow for a behavioral study using this compound with blocking agents.
References
- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target effects: Significance and symbolism [wisdomlib.org]
How to control for DR-4004's dopaminergic effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DR-4004 in experiments, with a specific focus on managing its dopaminergic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, chemically known as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, is primarily characterized as a potent and highly selective 5-HT₇ receptor antagonist.[1] However, it is crucial to note that it also exhibits significant functional activity at the dopamine (B1211576) D2 receptor.[2]
Q2: What are the known dopaminergic effects of this compound?
In vivo studies in conscious rats have demonstrated that this compound can induce dose-dependent hyperglycemia and hypothermia. The hyperglycemic effect, in particular, has been linked to its activity at the dopamine D2 receptor.[2][3] Researchers should be aware of these effects as they may confound experimental results.
Q3: How can I control for the dopaminergic effects of this compound?
The dopaminergic effects of this compound can be controlled by co-administration with a dopamine D2 receptor antagonist. Studies have shown that the D2 receptor antagonist raclopride (B1662589) can reduce the hyperglycemia induced by this compound.[2][3] This approach allows for the specific investigation of its 5-HT₇ receptor-mediated effects.
Q4: What is the receptor binding profile of this compound?
This compound has a high affinity for the 5-HT₇ receptor. However, competition binding studies have revealed that it also has a notable affinity for the dopamine D2 receptor and α₁-adrenoceptors, which is greater than or equal to its affinity for the 5-HT₇ receptor. Its affinity for other receptors, such as histamine (B1213489) H₁, α₂-adrenoceptor, dopamine D1, β-adrenoceptor, muscarinic, and 5-HT₂A/C receptors, is lower.[2][3]
Troubleshooting Guide
Issue 1: Unexpected behavioral changes in animal models after this compound administration.
-
Question: We are observing hyperactivity and stereotyped behaviors in our rodent models treated with this compound, which is unexpected for a 5-HT₇ antagonist. What could be the cause?
-
Answer: These behaviors are likely due to the off-target agonistic or partial agonistic activity of this compound at the dopamine D2 receptor. To confirm this, you can perform a control experiment by co-administering this compound with a specific D2 receptor antagonist like raclopride. If the unexpected behaviors are diminished or absent, it confirms their dopaminergic origin.
Issue 2: Confounding results in in-vitro receptor binding assays.
-
Question: Our competition binding assays with this compound are showing displacement of radioligands from both 5-HT₇ and dopamine D2 receptors. How can we isolate the 5-HT₇ binding?
-
Answer: This is expected given the receptor affinity profile of this compound. To specifically study its interaction with the 5-HT₇ receptor, you can use cell lines that exclusively express the 5-HT₇ receptor. Alternatively, in tissues or cells expressing both receptors, you can saturate the D2 receptors with a highly selective D2 antagonist prior to the addition of this compound.
Issue 3: Inconsistent physiological measurements in vivo.
-
Question: We are seeing significant fluctuations in blood glucose levels in our animal subjects treated with this compound, which is interfering with our primary endpoint measurements. How can we stabilize this?
-
Answer: The observed hyperglycemia is a known in vivo effect of this compound, mediated by its action on dopamine D2 receptors.[2][3] To mitigate this, co-administer this compound with a D2 antagonist such as raclopride. This should normalize blood glucose levels without affecting the 5-HT₇ antagonist activity of this compound.
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Affinity (pKi) | Relative Affinity |
| 5-HT₇ | 7.3 ± 0.2 | High |
| Dopamine D2 | High | ≥ 5-HT₇ |
| α₁-Adrenoceptor | High | ≥ 5-HT₇ |
| Histamine H₁ | Moderate | > α₂-Adrenoceptor |
| α₂-Adrenoceptor | Moderate | > Dopamine D1 |
| Dopamine D1 | Low | > β-Adrenoceptor |
| β-Adrenoceptor | Low | > Muscarinic/5-HT₂A/C |
| Muscarinic | Low | Similar to β-Adrenoceptor |
| 5-HT₂A/C | Low | Similar to β-Adrenoceptor |
Data summarized from published literature.[2][3]
Experimental Protocols
Protocol: Co-administration of this compound with Raclopride to Isolate 5-HT₇ Receptor Effects in vivo
1. Objective: To investigate the 5-HT₇ receptor-mediated effects of this compound by blocking its off-target dopaminergic effects using the D2 receptor antagonist, raclopride.
2. Materials:
-
This compound
-
Raclopride hydrochloride
-
Vehicle (e.g., saline, DMSO, or as appropriate for the compounds)
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Standard laboratory equipment for injections and behavioral/physiological measurements.
3. Methods:
- Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least 7 days prior to the experiment.
- Group Allocation: Randomly assign animals to the following experimental groups:
- Group 1: Vehicle control
- Group 2: this compound alone (at desired dose)
- Group 3: Raclopride alone (at a dose known to block D2 receptors)
- Group 4: this compound + Raclopride
- Drug Preparation: Prepare fresh solutions of this compound and raclopride in the appropriate vehicle on the day of the experiment.
- Administration:
- Administer raclopride (or its vehicle) intraperitoneally (i.p.) 30 minutes prior to the administration of this compound.
- Administer this compound (or its vehicle) i.p.
- Data Collection: At appropriate time points post-administration, perform the desired behavioral observations (e.g., locomotor activity, stereotypy) or physiological measurements (e.g., blood glucose, body temperature).
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects between the different treatment groups. A significant difference between the "this compound alone" group and the "this compound + Raclopride" group for a given parameter would indicate a dopaminergic contribution to that effect.
Visualizations
Caption: Signaling pathway of this compound at 5-HT₇ and Dopamine D2 receptors.
Caption: Experimental workflow for co-administration of this compound and raclopride.
References
DR-4004 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DR-4004. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose-response curve analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetrahydrobenzindole derivative that has been characterized as a putative antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] It is important to note, however, that this compound exhibits poor receptor selectivity and also has functional activity at the dopamine (B1211576) D2 receptor, as well as other receptors.[1] This lack of selectivity is a critical factor to consider when interpreting experimental results.
Q2: What are the known binding affinities of this compound?
Competition binding studies have determined the binding affinity of this compound for various receptors. The affinity is often expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor | pKi (± S.E.M.) | Species | Tissue Source | Reference |
| 5-HT7 | 7.3 ± 0.2 | Rat | Hypothalamic membranes | [1] |
| Dopamine D2 | High Affinity | Rat | - | [1] |
| α1-adrenoceptor | High Affinity | Rat | - | [1] |
| Histamine H1 | Moderate Affinity | Rat | - | [1] |
| α2-adrenoceptor | Moderate Affinity | Rat | - | [1] |
| Dopamine D1 | Lower Affinity | Rat | - | [1] |
| β-adrenoceptor | Lower Affinity | Rat | - | [1] |
| Muscarinic | Lower Affinity | Rat | - | [1] |
| 5-HT2A/C | Lower Affinity | Rat | - | [1] |
Q3: What are the expected in vivo effects of this compound?
In conscious rats, administration of this compound has been shown to produce dose-dependent hyperglycemia and hypothermia. The hyperglycemic effect appears to be at least partially mediated by its activity at the dopamine D2 receptor, as it can be reduced by the D2 receptor antagonist raclopride.[1]
Troubleshooting Guide for this compound Dose-Response Curve Analysis
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: The dose-response curve is shifted to the right (lower potency) compared to expected values for a 5-HT7 antagonist.
-
Possible Cause 1: Off-target effects. this compound's antagonism of other receptors, particularly the dopamine D2 receptor, could interfere with the expected 5-HT7-mediated response in your experimental system.
-
Troubleshooting Steps:
-
Use a more selective 5-HT7 antagonist as a positive control to confirm the expected response in your assay.
-
If your cell line or tissue expresses multiple this compound targets, consider using a system with a more defined receptor expression profile (e.g., a recombinant cell line expressing only the 5-HT7 receptor).
-
Pre-incubate your cells with a selective antagonist for the suspected off-target receptor (e.g., a D2 antagonist) to see if the this compound dose-response curve shifts back to the left.
-
Problem 2: The maximal effect (Emax) of the agonist is not fully inhibited by this compound, even at high concentrations.
-
Possible Cause 1: Insurmountable antagonism. This can occur if this compound binds to the receptor in a manner that is not fully reversible by the agonist, or if it acts as a non-competitive antagonist at one of its targets.
-
Possible Cause 2: Presence of multiple receptor subtypes mediating the response. If the observed response is a composite of signals from both 5-HT7 and other receptors that this compound antagonizes with different potencies, you may not see complete inhibition.
-
Troubleshooting Steps:
-
Perform a Schild analysis to determine if the antagonism is competitive. A Schild plot with a slope of 1 is indicative of competitive antagonism.
-
Characterize the receptor subtypes present in your experimental system using selective agonists and antagonists.
-
Problem 3: High variability between replicate experiments.
-
Possible Cause 1: Poor solubility of this compound. Lipophilic compounds can be difficult to dissolve, leading to inaccurate concentrations in your assay.
-
Possible Cause 2: Instability of the compound in your assay medium.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer.
-
Visually inspect your stock solutions for any precipitation.
-
Prepare fresh dilutions of this compound for each experiment.
-
Consult the literature for information on the stability of this compound under your experimental conditions.
-
Experimental Protocols
Representative Protocol: In Vitro cAMP Assay for this compound IC50 Determination
This protocol describes a representative method for determining the IC50 value of this compound for the inhibition of agonist-induced cAMP production in a cell line expressing the human 5-HT7 receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque microplates
2. Cell Preparation:
-
Culture HEK293-h5-HT7 cells to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to the desired density (typically determined during assay optimization).
3. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the 5-HT7 agonist (5-CT) at a concentration that elicits a submaximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the cell suspension to the wells.
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow this compound to bind to the receptors.
-
Add the EC80 concentration of the 5-CT agonist to all wells except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and measure the cAMP levels according to the instructions of your chosen cAMP assay kit.
4. Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Visualizations
References
Common pitfalls in experiments using DR-4004
Welcome to the technical support center for DR-4004. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and optimizing their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Fictional Background for this compound
This compound is a potent and selective small molecule inhibitor of the fictional kinase, "Kinase-X," a critical component of the "Growth Factor Signaling Pathway-Y (GFSP-Y)." Dysregulation of the GFSP-Y pathway is implicated in the proliferation of various cancer cell lines. This compound is currently in preclinical development for the treatment of tumors exhibiting hyperactivation of this pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values of this compound across different batches of experiments using the same cell line. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors related to experimental setup and execution. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can affect proliferation rates and drug response.[1] |
| Compound Stability and Storage | Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Ensure proper storage of both powder and stock solutions at -20°C or -80°C, respectively.[2] |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. A time-course experiment is advisable to determine the optimal endpoint.[1] |
| Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to some cell lines.[2] |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No Inhibition of Kinase-X Phosphorylation in Western Blot
Question: We are treating our cells with this compound but do not observe a decrease in the phosphorylation of Kinase-X's downstream target, p-Substrate-Z, via Western blot. Why might this be?
Answer: The absence of target inhibition in a Western blot can be due to issues with the experimental protocol, the reagents, or the timing of the analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice at all times.[3][4][5] |
| Incorrect Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting both the phosphorylated and total protein. |
| Timing of Analysis | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing maximal inhibition.[3][5] |
| Blocking Buffer Composition | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can lead to high background. Use Bovine Serum Albumin (BSA) or a commercial non-protein blocking buffer instead.[4][5] |
| Low Abundance of Phosphoprotein | The phosphorylated form of a protein may be a small fraction of the total protein. Consider immunoprecipitation to enrich for your target protein before running the Western blot or use a more sensitive chemiluminescent substrate.[3][4] |
Experimental Workflow for Western Blot Analysis:
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range to determine the IC50 for your specific system.
Q3: Does this compound have any known off-target effects?
A3: this compound has been designed to be a selective inhibitor of Kinase-X. However, at high concentrations (typically >100-fold above the IC50 for Kinase-X), off-target effects on other kinases may be observed. It is crucial to use the lowest effective concentration to minimize potential off-target activities.
Q4: Can I use this compound in animal models?
A4: Yes, this compound has been formulated for in vivo studies in rodents. The recommended vehicle for intraperitoneal (IP) administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation and route of administration may vary depending on the animal model and experimental design.[6]
Q5: What are the appropriate controls for experiments with this compound?
A5: Appropriate controls are essential for interpreting your results. These should include:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or the final vehicle) as the highest concentration of this compound used.
-
Untreated Control: Cells that are not treated with either this compound or the vehicle.
-
Positive Control: If available, another known inhibitor of the GFSP-Y pathway.
-
Negative Control: For target validation, a cell line that does not express Kinase-X or expresses a drug-resistant mutant.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the percentage of cell viability against the drug concentration to calculate the IC50 value.
Protocol 2: Western Blot for p-Substrate-Z Inhibition
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate-Z and total Substrate-Z overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Substrate-Z signal to the total Substrate-Z signal.
Signaling Pathway
GFSP-Y Signaling Pathway and this compound's Mechanism of Action:
Caption: The GFSP-Y signaling pathway and the inhibitory action of this compound on Kinase-X.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. criver.com [criver.com]
Technical Support Center: Improving the Specificity of DR-4004 in Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the specificity of the 5-HT7 receptor antagonist, DR-4004. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of this compound's binding profile to aid in the design and execution of experiments.
Understanding the Specificity of this compound
This compound is a known antagonist of the serotonin (B10506) 5-HT7 receptor. However, research has shown that it is not entirely specific and exhibits off-target binding to other receptors, most notably the dopamine (B1211576) D2 receptor. This lack of specificity can lead to confounding results and potential side effects in experimental models. This guide will help you navigate these challenges and suggest strategies to enhance the specificity of your research involving this compound.
Binding Profile of this compound
Competition binding studies have revealed that this compound has a complex binding profile. While it has a high affinity for the 5-HT7 receptor, it also binds to several other receptors with varying affinities.[1]
| Receptor | Binding Affinity (pKi) | Notes |
| 5-HT7 | 7.3 ± 0.2 | Primary Target |
| Dopamine D2 | ≥ 5-HT7 affinity | Significant off-target |
| α1-Adrenoceptor | ≥ 5-HT7 affinity | Significant off-target |
| Histamine H1 | > 5-HT7 affinity | Moderate off-target |
| α2-Adrenoceptor | > 5-HT7 affinity | Moderate off-target |
| Dopamine D1 | Lower than 5-HT7 affinity | Lower off-target |
| β-Adrenoceptor | Lower than 5-HT7 affinity | Lower off-target |
| Muscarinic Receptors | Lower than 5-HT7 affinity | Lower off-target |
| 5-HT2A/C Receptors | Lower than 5-HT7 affinity | Lower off-target |
Table 1: Summary of this compound's binding affinity for various receptors. Data compiled from descriptive reports. A higher pKi value indicates a higher binding affinity.[1]
Strategies for Improving Specificity
Improving the specificity of this compound in your research can be approached from two main angles: methodological and chemical.
Methodological Approaches:
-
Use of Selective Blockers: To isolate the effects of this compound on the 5-HT7 receptor, co-administer selective antagonists for its major off-target receptors (e.g., a selective D2 antagonist).
-
Cell Line Selection: Utilize cell lines that endogenously express high levels of the 5-HT7 receptor and low or no expression of the major off-target receptors.
-
Dose-Response Curves: Carefully titrate the concentration of this compound to a range where it is most selective for the 5-HT7 receptor.
Chemical Approaches (for drug development):
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify chemical modifications that reduce binding to off-target receptors while maintaining or improving affinity for the 5-HT7 receptor.
-
Scaffold Hopping: Explore different chemical scaffolds that can mimic the pharmacophore of this compound for the 5-HT7 receptor but have a different off-target profile.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the specificity of this compound and its analogs.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound or its analogs for the 5-HT7 receptor and various off-target receptors.
Workflow for Radioligand Binding Assay
A general workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., 5-HT7, D2).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-5-CT for 5-HT7).
-
Add increasing concentrations of the unlabeled competitor (this compound or analog). Include a control for non-specific binding with a high concentration of a known saturating ligand.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filter mat and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
A general workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the tubes to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze the amount of the soluble target protein (e.g., 5-HT7 receptor) by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the drug-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways
Understanding the signaling pathways of the primary target and major off-target receptors is crucial for interpreting experimental results.
5-HT7 Receptor Signaling Pathway
Simplified 5-HT7 receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
Simplified Dopamine D2 receptor signaling pathway.
Troubleshooting Guides and FAQs
Radioligand Binding Assay
-
Q: My non-specific binding is very high. What can I do?
-
A: High non-specific binding can obscure your specific signal.[2]
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still gives a robust signal.
-
Optimize Washing: Increase the number and volume of washes to more effectively remove unbound radioligand.
-
Use a Different Blocking Agent: If using BSA, try non-fat dry milk or vice versa.
-
Pre-coat Filter Plates: Pre-treating filter plates with a blocking agent can reduce non-specific binding to the filter itself.
-
-
-
Q: I am not seeing any specific binding. What could be the issue?
-
A:
-
Check Receptor Expression: Confirm that your cell membranes have a sufficient density of the target receptor.
-
Verify Radioligand Integrity: Ensure your radioligand has not degraded.
-
Optimize Incubation Time: Make sure the assay has reached equilibrium.
-
Incorrect Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding.
-
-
Cellular Thermal Shift Assay (CETSA)
-
Q: I am not observing a thermal shift with a known binder. What's wrong?
-
A:
-
Suboptimal Heating Conditions: The temperature range and duration of heating may not be optimal for your target protein. Perform a temperature gradient to determine the ideal melting temperature.
-
Insufficient Drug Concentration: The concentration of your compound may be too low to cause a significant stabilizing effect.
-
Cell Permeability: If using intact cells, your compound may not be cell-permeable. Consider using cell lysates.
-
-
-
Q: My Western blot signal is weak or absent.
-
A:
-
Low Protein Concentration: Ensure you are loading enough protein in each lane. Quantify your protein concentration accurately with a BCA assay.
-
Inefficient Antibody: Your primary or secondary antibody may not be effective. Titrate your antibodies and try different ones if necessary.
-
Poor Protein Transfer: Verify that your proteins have transferred effectively from the gel to the membrane.[3]
-
-
BCA Protein Assay
-
Q: My BCA assay results are inconsistent.
-
A:
-
Interfering Substances: Certain substances in your lysis buffer, such as reducing agents (DTT, β-mercaptoethanol) and chelating agents (EDTA), can interfere with the BCA assay.[4] Consider using a compatible protein assay or removing the interfering substances.
-
Incorrect Standard Curve: Ensure your standards are prepared accurately and that your unknown samples fall within the linear range of the standard curve.
-
Temperature and Incubation Time: The BCA assay is temperature-sensitive. Ensure all samples and standards are incubated at the same temperature for the same amount of time.[3]
-
-
By following these guidelines and protocols, researchers can better control for the off-target effects of this compound and improve the specificity and reliability of their experimental findings.
References
Validation & Comparative
A Comparative Guide to DR-4004 and SB-269970 for 5-HT₇ Receptor Antagonism
This guide provides a detailed comparison of two prominent 5-HT₇ receptor antagonists, DR-4004 and SB-269970, for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Introduction to 5-HT₇ Receptor Antagonism
The serotonin (B10506) 7 (5-HT₇) receptor, a G-protein coupled receptor (GPCR), is primarily coupled to a Gs protein, which upon activation stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] It is also known to couple to the G₁₂ protein, activating Rho GTPases.[2] The 5-HT₇ receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation, making it a significant target for drug discovery in the context of central nervous system (CNS) disorders.[1][3][4][5] Both this compound and SB-269970 are potent antagonists at this receptor and have been utilized in numerous studies to elucidate the receptor's function.[6][7][8][9]
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and SB-269970, highlighting their binding affinities and selectivity profiles.
Table 1: Binding Affinity for the 5-HT₇ Receptor
| Compound | pKi | Species/Tissue | Radioligand | Reference |
| This compound | 7.3 ± 0.2 | Rat Hypothalamic Membranes | [³H]-5-CT | [10] |
| 8.67 | Not Specified | Not Specified | [11] | |
| SB-269970 | 8.9 ± 0.1 | Human Cloned 5-HT₇(a) Receptor | [³H]-5-CT | [12][13] |
| 8.3 ± 0.2 | Guinea-Pig Cortex | [³H]-5-CT | [12][13] | |
| 8.3 | Not Specified | Not Specified | [14] | |
| 8.61 ± 0.10 | Human Cloned 5-HT₇(a) Receptor | [³H]-SB-269970 | [15] |
Table 2: Receptor Selectivity Profile
| Compound | Receptor | pKi / Selectivity | Reference |
| This compound | Dopamine (B1211576) D₂ | High Affinity (≥ 5-HT₇) | [10] |
| α₁-Adrenoceptor | High Affinity (≥ 5-HT₇) | [10] | |
| Histamine H₁ | Moderate Affinity | [10] | |
| α₂-Adrenoceptor | Moderate Affinity | [10] | |
| 5-HT₂ Receptor | >50-fold selectivity for 5-HT₇ | [11] | |
| SB-269970 | Other 5-HT Receptors | >50-fold selectivity for 5-HT₇ | [14] |
| Wide range of receptors and enzymes | At least 100-fold selectivity for 5-HT₇ | [12] | |
| Human 5-ht₅ₐ Receptor | 50-fold selectivity for 5-HT₇ | [12] | |
| α₂-Adrenergic Receptor | Blocks at high concentrations (10 μM) | [16] |
Table 3: Functional Antagonism
| Compound | Assay | pK₈ / pA₂ | Agonist | Tissue/Cell Line | Reference |
| SB-269970 | Adenylyl Cyclase Activity | 8.3 ± 0.1 (pK₈) | 5-CT | Guinea-Pig Hippocampal Membranes | [12][13] |
| Adenylyl Cyclase Activity | 8.5 ± 0.2 (pA₂) | 5-CT | 5-HT₇(a)/HEK293 Membranes | [13] |
Discussion of Comparative Data
SB-269970 consistently demonstrates high nanomolar affinity for the 5-HT₇ receptor across different preparations.[12][13][14][15] Importantly, it exhibits a superior selectivity profile, with over 50-fold selectivity against other serotonin receptors and at least 100-fold selectivity against a broader panel of receptors, with a minor exception for the 5-ht₅ₐ receptor.[12][14] In contrast, this compound shows conflicting data regarding its selectivity. While one report suggests high selectivity over the 5-HT₂ receptor[11], another indicates that it possesses high affinity for dopamine D₂ and α₁-adrenoceptors, which is a critical consideration for interpreting experimental results.[10] This off-target activity of this compound has been shown to contribute to some of its in vivo effects, such as hyperglycemia.[10]
Functionally, SB-269970 has been well-characterized as a competitive antagonist, effectively inhibiting 5-CT-stimulated adenylyl cyclase activity with a pK₈ of 8.3.[12][13]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₇ receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT₇ receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., guinea-pig cortex).
-
Radioligand (e.g., [³H]-5-CT or [³H]-SB-269970).
-
Test compounds (this compound, SB-269970) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Thaw the membrane preparation on the day of the assay and resuspend in the final assay binding buffer.[18]
-
In a 96-well plate, add the membrane preparation, the competing test compound at various concentrations, and the radioligand solution in buffer. The final volume is typically 250 µL.[18]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]
-
Terminate the incubation by rapid vacuum filtration through the presoaked GF/C filters using a cell harvester.[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[18]
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Calculate Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀ or pK₈) of a test compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Whole cells expressing the 5-HT₇ receptor (e.g., HEK293 or DLD1 cells).[19]
-
5-HT₇ receptor agonist (e.g., 5-CT or serotonin).
-
Test compounds (this compound, SB-269970) at various concentrations.
-
Stimulation Buffer: HBSS containing 5 mM HEPES pH 7.4, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[20]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or SB-269970) for a specified period.
-
Stimulate the cells with a fixed concentration of a 5-HT₇ receptor agonist (e.g., the EC₈₀ concentration of 5-CT).
-
Incubate for a time sufficient to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[20]
-
Generate concentration-response curves for the antagonist and calculate the IC₅₀ or pK₈ values.
Visualizations
Caption: 5-HT₇ Receptor Signaling Pathway and Antagonism.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both this compound and SB-269970 are valuable tools for investigating the 5-HT₇ receptor. However, the choice between them should be guided by the specific experimental context. SB-269970 offers a significantly better selectivity profile, making it the preferred choice for studies where off-target effects, particularly at dopaminergic and adrenergic receptors, could confound the results. This compound may still be useful in certain applications, but its potential for non-specific interactions must be carefully considered and controlled for in experimental design and data interpretation. For functional studies aiming to isolate the effects of 5-HT₇ receptor blockade, SB-269970 is the more reliable antagonist.
References
- 1. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT7 receptor antagonists SB-269970 and DR 4004 in autoshaping Pavlovian/instrumental learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DR4004 | 5-HT7 antagonist | Probechem Biochemicals [probechem.com]
- 12. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SB-269970 - Wikipedia [en.wikipedia.org]
- 17. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. resources.revvity.com [resources.revvity.com]
A Comparative In Vivo Analysis of 5-HT₇ Antagonists: DR-4004, SB-269970, and JNJ-18038683
A detailed guide for researchers and drug development professionals on the in vivo effects, receptor selectivity, and pharmacokinetic profiles of the 5-HT₇ antagonist DR-4004 in comparison to other prominent antagonists, SB-269970 and JNJ-18038683. This report synthesizes key experimental data to provide an objective comparison of their performance.
The serotonin (B10506) 7 (5-HT₇) receptor has emerged as a promising target for the development of novel therapeutics for a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits. This guide provides a comparative overview of the in vivo effects of three key 5-HT₇ antagonists: this compound, SB-269970, and JNJ-18038683. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their preclinical studies.
Receptor Binding Affinity and Selectivity
A critical aspect in the evaluation of any pharmacological tool is its binding affinity for the target receptor and its selectivity over other receptors. The following table summarizes the binding affinities (pKi) of this compound, SB-269970, and JNJ-18038683 for the 5-HT₇ receptor and a selection of other relevant CNS receptors.
| Receptor | This compound (pKi) | SB-269970 (pKi) | JNJ-18038683 (pKi) |
| 5-HT₇ | 7.3[1] | 8.3 - 8.9 | 8.19 - 8.50 |
| Dopamine (B1211576) D₂ | High Affinity (≥ 5-HT₇)[1] | >50-fold selectivity over D₂ | - |
| α₁-Adrenoceptor | High Affinity (≥ 5-HT₇)[1] | >50-fold selectivity over α₁ | - |
| Histamine H₁ | Moderate Affinity (> 5-HT₇)[1] | - | - |
| α₂-Adrenoceptor | Moderate Affinity (> 5-HT₇)[1] | - | - |
Key Observation: While all three compounds exhibit high affinity for the 5-HT₇ receptor, this compound demonstrates significant off-target activity, particularly at dopamine D₂ and α₁-adrenergic receptors.[1] In contrast, SB-269970 is reported to be a highly selective 5-HT₇ antagonist with over 50-fold selectivity against a panel of other receptors.
In Vivo Pharmacodynamic Effects
The in vivo effects of these antagonists have been characterized in various animal models assessing their potential therapeutic applications.
Thermoregulation
A notable in vivo effect of 5-HT₇ receptor modulation is the regulation of body temperature.
-
This compound: Administration of this compound in conscious rats leads to a dose-dependent hypothermia. However, it also induces hyperglycemia, an effect that is attenuated by the dopamine D₂ receptor antagonist raclopride, suggesting a contribution from its off-target activity.[1]
-
SB-269970: Similar to this compound, SB-269970 also produces hypothermia in vivo. Crucially, it does not induce hyperglycemia, highlighting the consequences of its greater selectivity.[1]
Anxiolytic and Antidepressant-like Effects
The potential of 5-HT₇ antagonists in treating anxiety and depression is an active area of research, with mixed but promising results.
| Compound | Behavioral Test | Effect | Effective Dose (ED₅₀) |
| This compound | - | Data not available | Data not available |
| SB-269970 | Vogel Drinking Test (Rat) | Anxiolytic-like | - |
| Elevated Plus-Maze (Rat) | Anxiolytic-like | - | |
| Four-Plate Test (Mouse) | Anxiolytic-like | - | |
| Forced Swim Test (Mouse) | Antidepressant-like | - | |
| Tail Suspension Test (Mouse) | Antidepressant-like | - | |
| JNJ-18038683 | Tail Suspension Test (Mouse) | Antidepressant-like | - |
Cognitive Enhancement
Blockade of 5-HT₇ receptors has been shown to have pro-cognitive effects in various preclinical models of cognitive impairment.
-
This compound: While direct ED₅₀ values for cognitive enhancement are not available, its activity at D₂ receptors could confound the interpretation of its effects on cognition.
-
SB-269970: Has been shown to attenuate temporal deficits in the novel object recognition (NOR) test, suggesting an improvement in recognition memory.
-
JNJ-18038683: The role of JNJ-18038683 in cognitive enhancement is an area of ongoing investigation.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of a compound is essential for designing and interpreting in vivo experiments.
| Compound | Key Pharmacokinetic Parameters |
| This compound | Rapidly absorbed and distributed, and can cross the blood-brain barrier. |
| SB-269970 | CNS penetrant but is rapidly cleared from the blood. |
| JNJ-18038683 | Data on specific pharmacokinetic parameters like half-life and Cmax are not detailed in the reviewed literature. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the 5-HT₇ receptor signaling pathway and the workflows for key behavioral assays.
Figure 1: Simplified 5-HT₇ receptor signaling pathway.
Figure 2: Experimental workflow for the elevated plus-maze test.
Figure 3: Experimental workflow for the tail suspension test.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
5-HT Induced Hypothermia
Objective: To assess the in vivo antagonist activity of a compound at the 5-HT₇ receptor.
Procedure:
-
House rodents individually and allow them to acclimate to the testing room for at least 1 hour.
-
Record the baseline rectal temperature of each animal.
-
Administer the test compound (e.g., this compound, SB-269970) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a specific pretreatment time, administer a 5-HT₇ receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) to induce hypothermia.
-
Measure rectal temperature at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2 hours).
-
The degree of antagonism is determined by the extent to which the test compound prevents the agonist-induced drop in body temperature.
Elevated Plus-Maze Test
Objective: To evaluate the anxiolytic or anxiogenic potential of a compound.
Procedure:
-
The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Acclimatize the rodent to the testing room for at least 30-60 minutes prior to the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Tail Suspension Test
Objective: To screen for potential antidepressant-like activity.
Procedure:
-
Individually house mice and acclimate them to the testing room.
-
Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring it cannot escape or touch any surfaces.
-
The test duration is typically 6 minutes.
-
A trained observer, blind to the treatment conditions, records the total duration of immobility during the test period. Immobility is defined as the absence of any movement except for respiration.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Novel Object Recognition Test
Objective: To assess recognition memory.
Procedure:
-
Habituation Phase: Allow the rodent to explore an empty open-field arena for a set period on consecutive days to habituate to the environment.
-
Familiarization/Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them freely for a defined time (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Place the animal back into the arena where one of the familiar objects has been replaced with a novel object.
-
Record the amount of time the animal spends exploring each object.
-
A preference for exploring the novel object over the familiar one (discrimination index > 50%) indicates that the animal remembers the familiar object and thus has intact recognition memory. An improvement in the discrimination index by a test compound suggests a pro-cognitive effect.
Conclusion
This comparative guide highlights the key in vivo characteristics of this compound, SB-269970, and JNJ-18038683. While this compound possesses high affinity for the 5-HT₇ receptor, its lack of selectivity, particularly its potent activity at D₂ and α₁ receptors, complicates the interpretation of its in vivo effects and may lead to a pharmacological profile that is not solely attributable to 5-HT₇ receptor antagonism. SB-269970 and JNJ-18038683 appear to be more selective antagonists. The available data suggests that 5-HT₇ receptor antagonism holds promise for the treatment of depression and cognitive disorders. The choice of antagonist for preclinical research should be carefully considered based on the specific research question and the desired selectivity profile. For studies aiming to specifically elucidate the role of the 5-HT₇ receptor, highly selective antagonists like SB-269970 are recommended. Further research is warranted to fully characterize the in vivo efficacy and pharmacokinetic profiles of these and other 5-HT₇ antagonists to advance their potential clinical translation.
References
Unraveling the On-Target and Off-Target Effects of DR-4004: A Comparative Validation Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 5-HT7 receptor antagonist DR-4004, detailing its pharmacological profile and the critical role of knockout models in validating its on-target and off-target effects. This guide contrasts this compound with the more selective antagonist SB-269970 and presents supporting experimental data and detailed protocols.
This compound has been identified as a potent antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a target of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. However, subsequent investigations have revealed that this compound also exhibits significant affinity for the dopamine (B1211576) D2 receptor, raising questions about the true mediator of its observed in vivo effects.[1][2] This guide outlines a comprehensive strategy utilizing knockout (KO) animal models to dissect the specific contributions of the 5-HT7 and dopamine D2 receptors to the pharmacological actions of this compound.
Comparative Pharmacological Profile
A critical aspect of validating a pharmacological tool is to understand its selectivity. The following table summarizes the receptor binding affinities (pKi) of this compound in comparison to the more selective 5-HT7 antagonist, SB-269970.
| Receptor | This compound (pKi) | SB-269970 (pKi) |
| 5-HT7 | 7.3 ± 0.2[1][2] | ~8.9 |
| Dopamine D2 | High Affinity[1][2] | Low Affinity |
| α1-adrenoceptor | High Affinity[1][2] | Low Affinity |
| Histamine H1 | Moderate Affinity[1][2] | Low Affinity |
| α2-adrenoceptor | Moderate Affinity[1][2] | Low Affinity |
Dissecting In Vivo Effects with Knockout Models
The non-selective profile of this compound necessitates the use of knockout animals to attribute its physiological effects to the correct molecular target. In vivo studies in rats have shown that this compound induces dose-dependent hyperglycemia and hypothermia.[1][2] The hyperglycemic effect is likely mediated by its action on dopamine D2 receptors, as it can be attenuated by the D2 antagonist raclopride.[1][2] In contrast, the more selective 5-HT7 antagonist SB-269970 induces hypothermia but not hyperglycemia, suggesting that hypothermia is a 5-HT7 receptor-mediated effect.[1][2]
To definitively validate these observations, a series of experiments utilizing 5-HT7 receptor knockout (5-HT7R KO) and dopamine D2 receptor knockout (D2R KO) mice is proposed.
Experimental Workflow for Validation
Caption: Proposed experimental workflow for validating this compound effects.
Predicted Outcomes in Knockout Models
The following table outlines the predicted outcomes of administering this compound and SB-269970 to wild-type, 5-HT7R KO, and D2R KO mice.
| Animal Model | Treatment | Predicted Hypothermic Effect | Predicted Hyperglycemic Effect | Rationale |
| Wild-Type | This compound | Yes | Yes | This compound acts on both 5-HT7 and D2 receptors. |
| SB-269970 | Yes | No | SB-269970 is a selective 5-HT7 antagonist. | |
| 5-HT7R KO | This compound | No | Yes | The hypothermic effect is 5-HT7-dependent, while hyperglycemia is D2-dependent. |
| SB-269970 | No | No | The target receptor for hypothermia is absent. | |
| D2R KO | This compound | Yes | No | The hyperglycemic effect is D2-dependent, while hypothermia is 5-HT7-dependent. |
| SB-269970 | Yes | No | The on-target effect is independent of D2 receptors. |
Signaling Pathways
The divergent effects of this compound can be attributed to its interaction with two distinct signaling pathways.
Caption: Signaling pathways modulated by this compound.
Detailed Experimental Protocols
Animals
Male C57BL/6J wild-type, 5-HT7R knockout, and D2R knockout mice (8-12 weeks old) should be used. All animals should be housed under standard laboratory conditions with ad libitum access to food and water.
Drug Preparation and Administration
This compound and SB-269970 should be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% DMSO and 1% Tween 80). Drugs or vehicle should be administered intraperitoneally (i.p.) at appropriate doses determined from literature (e.g., 1, 5, or 10 mg/kg for this compound).[1][2]
Measurement of Body Temperature
Rectal temperature should be measured at baseline (before drug administration) and at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection using a digital thermometer.
Measurement of Blood Glucose
Blood glucose levels should be measured from tail vein blood samples at baseline and at the same time points as temperature measurements using a standard glucometer.
Data Analysis
Data should be analyzed using appropriate statistical methods, such as two-way ANOVA, to compare the effects of drug treatment across the different genotypes.
Conclusion
The use of knockout models is indispensable for the validation of pharmacological probes like this compound that exhibit polypharmacology. The proposed experimental design provides a clear and objective framework for dissecting the on-target 5-HT7 receptor-mediated effects from the off-target dopamine D2 receptor-mediated effects. This approach not only validates the utility of this compound as a dual-target ligand but also highlights the superior selectivity of compounds like SB-269970 for specifically probing 5-HT7 receptor function. For researchers in drug discovery and development, this guide underscores the importance of rigorous in vivo validation using genetically modified models to ensure accurate interpretation of pharmacological data.
References
DR-4004: A Preclinical Profile in the Context of Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound DR-4004 and typical antipsychotics, focusing on their preclinical profiles in established animal models relevant to antipsychotic drug development. While direct comparative experimental data for this compound in these models is not publicly available, this document outlines the known pharmacological characteristics of this compound, the established mechanisms and preclinical performance of typical antipsychotics, and the detailed experimental protocols used to assess these compounds.
Pharmacological Profile
This compound: A Mixed Receptor Antagonist
This compound, chemically identified as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, is a novel compound with a distinct receptor binding profile. It was initially identified as a putative 5-hydroxytryptamine-7 (5-HT7) receptor antagonist.[1] However, subsequent studies have revealed that this compound also possesses significant functional activity as a dopamine (B1211576) D2 receptor antagonist.[1] This dual antagonism suggests a potential for a unique pharmacological profile that may differ from traditional antipsychotic agents. In vivo studies in rats have shown that this compound can induce dose-dependent hyperglycemia and hypothermia, with the hyperglycemic effect being attenuated by the D2 antagonist raclopride, further supporting its D2 receptor activity.[1]
Typical Antipsychotics: The Dopamine D2 Receptor Blockade Paradigm
Typical antipsychotics, also known as first-generation antipsychotics (e.g., haloperidol, chlorpromazine), exert their primary therapeutic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This mechanism is central to the "dopamine hypothesis" of schizophrenia, which posits that hyperactivity in this pathway underlies the positive symptoms of the disorder. While effective in mitigating psychosis, the strong affinity for D2 receptors is also responsible for the significant extrapyramidal side effects (EPS) associated with these drugs, such as parkinsonism, dystonia, and tardive dyskinesia. This is due to the blockade of D2 receptors in the nigrostriatal pathway.
Comparative Data in Animal Models
A comprehensive search of the available scientific literature did not yield any publicly available studies that directly compare the efficacy and side-effect profile of this compound to typical antipsychotics in validated animal models of schizophrenia. Therefore, the following tables are presented as templates to guide future research and to illustrate the types of data required for a thorough comparison.
Table 1: Antipsychotic-like Efficacy in the Amphetamine-Induced Hyperactivity Model
No publicly available data for this compound.
| Compound | Dose Range (mg/kg) | Route of Administration | % Inhibition of Hyperactivity (Mean ± SEM) | ED50 (mg/kg) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | 0.05 - 0.2 | i.p. | Illustrative Data | Illustrative Data |
Table 2: Extrapyramidal Side Effect Liability in the Catalepsy Bar Test
No publicly available data for this compound.
| Compound | Dose Range (mg/kg) | Route of Administration | Catalepsy Score (Mean ± SEM) | MED (mg/kg) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | 0.25 - 2.0 | i.p. | Illustrative Data | Illustrative Data |
Experimental Protocols
Amphetamine-Induced Hyperactivity Model
This model is a widely used preclinical screen for potential antipsychotic drugs, based on their ability to antagonize the locomotor-stimulating effects of dopamine agonists like amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems) for a set period (e.g., 60 minutes) before drug administration.
-
Drug Administration:
-
The test compound (e.g., this compound) or a typical antipsychotic (e.g., haloperidol) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
A control group receives the vehicle.
-
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes), all animals receive a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1.5 mg/kg).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 90-120 minutes) post-amphetamine administration.
-
Data Analysis: The total locomotor activity is calculated, and the percentage inhibition of the amphetamine-induced hyperactivity by the test compound is determined relative to the vehicle-treated group. The ED50 (the dose required to produce a 50% inhibition) is then calculated.
Catalepsy Bar Test
This test is a standard method for assessing the propensity of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity (catalepsy).
Methodology:
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Apparatus: A horizontal bar is elevated at a specific height (e.g., 9 cm) from a flat surface.
-
Drug Administration: The test compound (e.g., this compound) or a typical antipsychotic (e.g., haloperidol) is administered at various doses. A control group receives the vehicle.
-
Testing Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
Data Collection: The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean time of immobility (catalepsy score) is calculated for each dose group. The minimal effective dose (MED) that induces a significant cataleptic response compared to the control group is determined.
Signaling Pathways
The distinct pharmacological profiles of this compound and typical antipsychotics suggest engagement with different intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with their primary receptor targets.
Caption: Dopamine D2 Receptor Signaling Pathway and its blockade by typical antipsychotics.
Caption: 5-HT7 Receptor Signaling Pathway and its antagonism by this compound.
Caption: Preclinical experimental workflow for antipsychotic drug evaluation.
Conclusion
Future research should prioritize the evaluation of this compound in models such as amphetamine-induced hyperactivity and the catalepsy bar test, directly alongside a typical antipsychotic like haloperidol. Such studies are crucial to elucidate the potential advantages of this compound's mixed receptor profile and to determine its viability as a candidate for further development in the treatment of psychotic disorders. The experimental protocols and conceptual framework provided in this guide offer a roadmap for these essential next steps in the preclinical assessment of this compound.
References
A Comparative Guide to the Pharmacological Profile of DR-4004 and Alternative Research Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of DR-4004, a dual 5-HT₇ and D₂ receptor ligand, with other key research tools. The following sections detail the pharmacological properties, signaling pathways, and experimental data for this compound and its comparators, offering an objective assessment of their performance.
Introduction to this compound and Comparator Compounds
This compound is a tetrahydrobenzindole derivative initially identified as a high-affinity 5-HT₇ receptor antagonist.[1] Subsequent research has revealed its significant functional activity at the dopamine (B1211576) D₂ receptor, making it a dual-target research tool.[1] Understanding its pharmacological profile in comparison to more selective agents is crucial for interpreting experimental results and selecting the appropriate tool for specific research questions.
This guide compares this compound with the following established research tools:
-
SB-269970: A highly selective 5-HT₇ receptor antagonist, often used as a benchmark for 5-HT₇ receptor studies.
-
Lurasidone (B1662784): An atypical antipsychotic with high affinity for both 5-HT₇ and D₂ receptors, providing a clinically relevant comparator.
-
Amisulpride (B195569): A selective D₂/D₃ receptor antagonist, useful for dissecting the dopaminergic component of this compound's activity.
Comparative Pharmacological Data
The following tables summarize the receptor binding affinities (pKi) and in vivo effects of this compound and the selected comparator compounds. Higher pKi values indicate stronger binding affinity.
Table 1: Receptor Binding Affinity (pKi) Profile
| Compound | 5-HT₇ | D₂ | 5-HT₁ₐ | 5-HT₂ₐ | α₁-adrenoceptor | H₁ |
| This compound | 7.3 ± 0.2[1] | High Affinity[1] | Moderate Affinity | Low Affinity | High Affinity[1] | Moderate Affinity |
| SB-269970 | 8.3 | >50-fold selectivity vs other 5-HT receptors | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Lurasidone | High Affinity (Ki 0.49nM) | High Affinity (Ki 1.68nM) | High Affinity (Ki 6.75nM) | High Affinity (Ki 2.03nM) | Moderate Affinity | Negligible Affinity |
| Amisulpride | No significant affinity | High Affinity (Ki 2.8nM) | No significant affinity | No significant affinity | No significant affinity | No significant affinity |
Table 2: Comparative In Vivo Effects in Rodent Models
| Compound | Hyperglycemia | Hypothermia | Reference |
| This compound | Dose-dependent increase | Dose-dependent decrease | [1] |
| SB-269970 | No significant effect | Dose-dependent decrease | [1] |
| Lurasidone | Low potential for metabolic side effects | Not a primary reported effect | |
| Amisulpride | Low potential for metabolic side effects | Not a primary reported effect |
Signaling Pathways
This compound's dual activity engages two distinct G-protein coupled receptor (GPCR) signaling pathways. The diagrams below illustrate the canonical signaling cascades for the 5-HT₇ and D₂ receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines the general procedure for determining the binding affinity of a compound to a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₇ or D₂).
-
Radiolabeled ligand (e.g., [³H]SB-269970 for 5-HT₇, [³H]spiperone for D₂).
-
Unlabeled test compound (this compound or comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: Add binding buffer, unlabeled test compound at various concentrations, and a fixed concentration of radiolabeled ligand to the wells of a 96-well plate.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Hyperglycemia and Hypothermia Measurement in Rats
This protocol describes the in vivo assessment of a compound's effect on blood glucose and body temperature in conscious rats.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Materials:
-
Test compound (this compound or comparators) dissolved in a suitable vehicle.
-
Glucometer and glucose test strips.
-
Rectal temperature probe.
-
Animal handling and restraint equipment.
Procedure:
-
Acclimation: Acclimate the rats to the experimental room and handling procedures for several days before the experiment.
-
Baseline Measurements: On the day of the experiment, record the baseline blood glucose level from a tail snip and the baseline rectal temperature.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Measurements: At specified time points after administration (e.g., 30, 60, 90, 120 minutes), measure and record blood glucose and rectal temperature.
-
Data Analysis: Calculate the change in blood glucose and body temperature from baseline for each animal at each time point. Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical analysis.
Functional Assays: cAMP Accumulation and GTPγS Binding
These functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.
cAMP Accumulation Assay (for Gs- and Gi/o-coupled receptors):
-
Principle: Measures the production of cyclic AMP (cAMP), a second messenger. Gs-coupled receptors (like 5-HT₇) increase cAMP, while Gi/o-coupled receptors (like D₂) decrease forskolin-stimulated cAMP levels.
-
General Protocol:
-
Culture cells expressing the receptor of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi/o-coupled receptors, stimulate with forskolin (B1673556) to induce cAMP production.
-
Add the test compound.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
GTPγS Binding Assay (for Gi/o-coupled receptors):
-
Principle: Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
General Protocol:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate membranes with GDP, [³⁵S]GTPγS, and the test compound.
-
Separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the bound radioactivity. An increase in binding indicates receptor agonism.
-
Conclusion
This compound is a valuable research tool with a dual-action profile at 5-HT₇ and D₂ receptors. Its in vivo effects, such as hyperglycemia, appear to be mediated, at least in part, by its activity at the D₂ receptor, as the selective 5-HT₇ antagonist SB-269970 does not produce this effect.[1] Researchers should carefully consider this dual pharmacology when designing experiments and interpreting data. For studies aiming to isolate the effects of 5-HT₇ receptor modulation, highly selective antagonists like SB-269970 are recommended. Conversely, when investigating the combined effects of 5-HT₇ and D₂ receptor modulation, this compound can be a useful tool, with compounds like lurasidone and amisulpride serving as important comparators to delineate the contributions of each receptor system. The provided experimental protocols offer a foundation for the rigorous cross-validation of this compound's effects in various experimental paradigms.
References
A Comparative Analysis of DR-4004 and Amisulpride: A Guide for Researchers
A detailed examination of the pharmacological profiles, receptor binding affinities, and functional activities of the putative 5-HT₇ receptor antagonist DR-4004 and the atypical antipsychotic amisulpride (B195569).
This guide provides a comprehensive comparative analysis of this compound and amisulpride, intended for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an objective evaluation of their respective pharmacological properties.
Introduction
This compound is a tetrahydrobenzindole derivative initially identified as a selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor.[1] Subsequent investigations, however, have revealed a more complex receptor binding profile, indicating functional activity at other receptors, notably the dopamine (B1211576) D₂ receptor.[1] Amisulpride is a substituted benzamide (B126) that acts as a selective antagonist of dopamine D₂ and D₃ receptors.[2][3] Its clinical efficacy in treating schizophrenia is well-established, with a notable dose-dependent effect: lower doses are effective against negative symptoms, while higher doses target positive symptoms.[3][4] This comparative analysis will delve into the nuanced pharmacological differences between these two compounds.
Receptor Binding Profiles
A critical aspect differentiating this compound and amisulpride lies in their receptor binding affinities. While both compounds interact with the dopamine D₂ receptor, their broader receptor interaction profiles diverge significantly.
| Receptor Subtype | This compound Binding Affinity (pKi/Ki) | Amisulpride Binding Affinity (Ki in nM) |
| Dopamine D₂ | High Affinity (qualitative)[1] | 2.8[2][3] |
| Dopamine D₃ | - | 3.2[2][3] |
| Serotonin 5-HT₇ | pKi = 7.3 ± 0.2[1] | 44[5] |
| Serotonin 5-HT₂B | - | 13[5] |
| α₁-Adrenoceptor | High Affinity (qualitative)[1] | Low Affinity[2] |
| Histamine H₁ | Moderate Affinity (qualitative)[1] | Low Affinity[2] |
| α₂-Adrenoceptor | Moderate Affinity (qualitative)[1] | Low Affinity[2] |
| Dopamine D₁ | Low Affinity (qualitative)[1] | >1000[2] |
| β-Adrenoceptor | Low Affinity (qualitative)[1] | - |
| Muscarinic Receptors | Low Affinity (qualitative)[1] | Low Affinity[2] |
| Serotonin 5-HT₂A/C | Low Affinity (qualitative)[1] | Low Affinity[2] |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the available quantitative and qualitative binding data for this compound and amisulpride across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
As indicated in Table 1, this compound exhibits a broader spectrum of high to moderate affinity for several receptors beyond 5-HT₇, including dopamine D₂ and α₁-adrenoceptors.[1] In contrast, amisulpride demonstrates high selectivity for D₂ and D₃ receptors, with significantly lower affinity for other receptor subtypes.[2][3]
Preclinical Efficacy and In Vivo Effects
Preclinical studies in animal models provide valuable insights into the potential therapeutic actions of these compounds.
Amisulpride: Dose-Dependent Effects in Animal Models
Amisulpride's dual action on positive and negative symptoms of schizophrenia is reflected in its preclinical profile.
-
Amphetamine-Induced Hypermotility: In rats, low doses of amisulpride (ED₅₀ = 2-3 mg/kg) antagonize amphetamine-induced hypermotility, a model often used to predict antipsychotic efficacy against positive symptoms.[1]
-
Apomorphine-Induced Climbing: At higher doses (ED₅₀ = 19-115 mg/kg), amisulpride blocks apomorphine-induced climbing in mice, another model for antipsychotic activity.[1]
-
Dopamine Autoreceptor Blockade: At low doses, amisulpride preferentially blocks presynaptic dopamine autoreceptors, leading to an increase in dopamine release. This is evidenced by an ED₅₀ of 3.7 mg/kg for increasing dopamine release in the rat olfactory tubercle.[1] This mechanism is thought to contribute to its efficacy against negative symptoms.
-
Postsynaptic Receptor Blockade: Higher doses lead to postsynaptic dopamine receptor antagonism, indicated by a decrease in striatal acetylcholine (B1216132) levels with an ED₅₀ of approximately 60 mg/kg.[1]
This compound: In Vivo Pharmacological Profile
The in vivo effects of this compound appear to be influenced by its activity at multiple receptors.
-
Hyperglycemia and Hypothermia: In conscious rats, this compound administered intraperitoneally (1, 5, or 10 mg/kg) induced a dose-dependent increase in blood glucose and a decrease in body temperature.[1]
-
D₂ Receptor Involvement: The hyperglycemic effect of this compound was attenuated by the dopamine D₂ receptor antagonist raclopride, suggesting a contribution of D₂ receptor activity to this in vivo effect.[1]
| In Vivo Model | This compound Effect | Amisulpride Effect |
| Amphetamine-Induced Hypermotility (Rat) | Data not available | Antagonism (ED₅₀ = 2-3 mg/kg)[1] |
| Apomorphine-Induced Climbing (Mouse) | Data not available | Antagonism (ED₅₀ = 19-115 mg/kg)[1] |
| Dopamine Release (Rat Olfactory Tubercle) | Data not available | Increase (ED₅₀ = 3.7 mg/kg)[1] |
| Striatal Acetylcholine Levels (Rat) | Data not available | Decrease (ED₅₀ ≈ 60 mg/kg)[1] |
| Blood Glucose (Rat) | Hyperglycemia (dose-dependent)[1] | Data not available |
| Body Temperature (Rat) | Hypothermia (dose-dependent)[1] | Data not available |
Table 2: Comparative In Vivo Effects. This table summarizes the reported in vivo effects of this compound and amisulpride in various preclinical models.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or amisulpride).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Amphetamine-Induced Hypermotility in Rats
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine.
General Protocol:
-
Acclimation: Rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.
-
Drug Administration: Animals are pre-treated with either the test compound (this compound or amisulpride) or a vehicle control.
-
Amphetamine Challenge: After a specified time, all animals receive an injection of amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is recorded for a defined period using automated activity monitors that track parameters such as distance traveled, rearing, and stereotyped behaviors.
-
Data Analysis: The locomotor activity data are analyzed to compare the effects of the test compound to the vehicle control group. A reduction in amphetamine-induced hypermotility suggests potential antipsychotic-like properties.[6]
Apomorphine-Induced Climbing in Mice
Objective: To evaluate the dopamine receptor blocking activity of a compound.
General Protocol:
-
Acclimation: Mice are placed individually in wire mesh cages and allowed to acclimate.
-
Drug Administration: Animals are pre-treated with the test compound (this compound or amisulpride) or a vehicle control.
-
Apomorphine Challenge: After a defined period, all mice are injected with apomorphine, a dopamine agonist that induces a characteristic climbing behavior.
-
Behavioral Scoring: The duration and frequency of climbing behavior are observed and scored by a trained experimenter, often at set intervals over a specific time period.
-
Data Analysis: The climbing scores are compared between the test compound and vehicle control groups to determine if the compound can antagonize the effects of apomorphine.[1][7]
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The perfusate (dialysate), which contains neurotransmitters that have diffused across the semipermeable membrane of the probe, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels in response to drug administration are analyzed over time.[8][9]
Discussion and Future Directions
The available data suggest that this compound and amisulpride possess distinct pharmacological profiles. Amisulpride's high selectivity for D₂/D₃ receptors is a key feature of its mechanism of action, contributing to its well-defined clinical effects. This compound, on the other hand, demonstrates a broader receptor interaction profile, with high affinity for 5-HT₇, D₂, and α₁ receptors. This multi-receptor activity may lead to a different spectrum of in vivo effects compared to the more selective amisulpride.
The hyperglycemic effect of this compound, which is attenuated by a D₂ antagonist, highlights the functional relevance of its D₂ receptor binding. Further investigation is warranted to fully characterize the functional consequences of its interactions with the 5-HT₇ and α₁ receptors.
For a more definitive comparative analysis, future research should focus on:
-
Quantitative Binding Assays for this compound: Determining the specific Ki values of this compound for a comprehensive panel of receptors is essential for a direct and quantitative comparison with amisulpride.
-
Head-to-Head Preclinical Studies: Direct comparative studies in standardized animal models of psychosis and negative symptoms would provide a clearer understanding of the relative efficacy and side-effect profiles of these two compounds.
-
Functional Assays: In vitro functional assays are needed to determine whether this compound acts as an antagonist, agonist, or partial agonist at the various receptors it binds to with high affinity.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the therapeutic potential and possible liabilities of this compound in comparison to established agents like amisulpride. This will be crucial for guiding any future drug development efforts.
References
- 1. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of amisulpride, an atypical antipsychotic which blocks preferentially presynaptic dopamine autoreceptors, on integrated functional cerebral activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. cpn.or.kr [cpn.or.kr]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antecscientific.com [antecscientific.com]
DR-4004: A Comparative Selectivity Analysis Against 5-HT7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of DR-4004 in comparison to the established 5-HT7 receptor antagonist, SB-269970, supported by available experimental data.
This compound, a tetrahydrobenzindole derivative, was initially identified as a potent and highly selective antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. However, subsequent investigations have revealed a more complex pharmacological profile, indicating significant interactions with other monoaminergic receptors. This guide provides a comparative analysis of the receptor binding affinity of this compound against a panel of receptors, with a direct comparison to the well-characterized selective 5-HT7 antagonist, SB-269970.
Comparative Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. The following tables summarize the available quantitative and qualitative binding data for this compound and the comparator compound SB-269970.
Table 1: Quantitative Binding Affinity (pKi) of this compound and SB-269970 at the 5-HT7 Receptor
| Compound | Receptor | pKi |
| This compound | Rat 5-HT7 | 7.3 ± 0.2[1] |
| SB-269970 | Human 5-HT7A | 8.9[2] |
Higher pKi values indicate stronger binding affinity.
Table 2: Comparative Selectivity Profile of this compound and SB-269970
| Receptor | This compound Affinity Profile[1] | SB-269970 Selectivity[3] |
| Primary Target | ||
| 5-HT7 | High Affinity | High Affinity (pKi = 8.9)[2] |
| Off-Target Receptors | ||
| Dopamine (B1211576) D2 | ≥ 5-HT7 affinity | >100-fold lower affinity than 5-HT7 |
| α1-Adrenoceptor | ≥ 5-HT7 affinity | >100-fold lower affinity than 5-HT7 |
| Histamine H1 | < 5-HT7 affinity | >50-fold lower affinity than 5-HT7 |
| α2-Adrenoceptor | < 5-HT7 affinity | >50-fold lower affinity than 5-HT7 |
| Dopamine D1 | Lower affinity | >50-fold lower affinity than 5-HT7 |
| β-Adrenoceptor | Lower affinity | Not specified |
| Muscarinic Receptors | Lower affinity | Not specified |
| 5-HT2A/C Receptors | Lower affinity | >50-fold lower affinity than 5-HT7 |
| 5-HT5A Receptor | Not specified | pKi = 7.2[2] |
| 5-HT1B Receptor | Not specified | pKi = 6.0[2] |
| Other 5-HT Receptors (1A, 1D, 1E, 1F, 2B, 4, 6) | Not specified | pKi < 6.0[2] |
Analysis: The data reveals that while this compound demonstrates high affinity for the 5-HT7 receptor, it exhibits comparable or even greater affinity for the dopamine D2 receptor and the α1-adrenoceptor, indicating a lack of selectivity.[1] In contrast, SB-269970 shows high potency for the 5-HT7A receptor with significantly lower affinity for a broad range of other serotonin (B10506) and adrenergic receptors, highlighting its superior selectivity.[2][3]
In vivo studies support the functional relevance of this compound's interaction with the dopamine D2 receptor. Administration of this compound in conscious rats led to hyperglycemia, an effect that was attenuated by the D2 receptor antagonist raclopride.[1] This suggests that the off-target activity of this compound at the D2 receptor contributes to its physiological effects.[1]
Experimental Protocols
The binding affinity data presented were primarily generated using radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Radioligand Binding Assay (General Protocol)
1. Membrane Preparation:
-
Tissues (e.g., rat hypothalamus) or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT7 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or SB-269970) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, trapping the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Visualizing Key Pathways and Workflows
To further understand the context of this compound's activity, the following diagrams illustrate the primary signaling pathways of the 5-HT7 receptor and a typical experimental workflow for selectivity profiling.
Caption: 5-HT7 Receptor Signaling Pathways.
References
DR-4004: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the nuanced profile of investigational compounds is paramount. This guide provides a comparative analysis of DR-4004, a putative 5-hydroxytryptamine 7 (5-HT7) receptor antagonist, against a key alternative, SB-269970. The data presented herein is collated from preclinical studies to facilitate informed decisions in experimental design and replication.
Performance Comparison: this compound vs. SB-269970
This compound, while demonstrating high affinity for the 5-HT7 receptor, exhibits a notable lack of selectivity, with significant binding to other receptors, particularly the dopamine (B1211576) D2 and alpha(1)-adrenoceptors. This contrasts with SB-269970, which is recognized for its high selectivity for the 5-HT7 receptor. This difference in receptor affinity profiles has direct implications for their observed in vivo effects.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of this compound.
| Receptor Subtype | pKi (± S.E.M.) |
| 5-HT7 | 7.3 ± 0.2[1] |
| Dopamine D2 | High Affinity (Comparable to 5-HT7)[1] |
| Alpha(1)-adrenoceptor | High Affinity (Comparable to 5-HT7)[1] |
| Histamine H1 | Moderate Affinity[1] |
| Alpha(2)-adrenoceptor | Moderate Affinity[1] |
| Dopamine D1 | Lower Affinity[1] |
| Beta-adrenoceptor | Lower Affinity[1] |
| Muscarinic Receptors | Lower Affinity[1] |
| 5-HT2A/C | Lower Affinity[1] |
Table 1: Receptor binding profile of this compound. A higher pKi value indicates a higher binding affinity.
In Vivo Physiological Effects
In conscious rats, both this compound and SB-269970 induce hypothermia, a known effect of 5-HT7 receptor antagonism. However, this compound also causes a dose-dependent hyperglycemia, an effect not observed with SB-269970. This hyperglycemic effect of this compound is attributed to its off-target activity at the dopamine D2 receptor, as it can be attenuated by the D2 antagonist, raclopride[1].
| Compound | Dose (mg/kg, i.p.) | Hypothermia | Hyperglycemia |
| This compound | 1, 5, 10 | Yes (Dose-dependent)[1] | Yes (Dose-dependent)[1] |
| SB-269970 | Not specified in abstract | Yes[1] | No[1] |
Table 2: Comparison of in vivo physiological effects of this compound and SB-269970 in conscious rats.
Effects on Memory Consolidation
Studies investigating the role of the 5-HT7 receptor in memory have also compared this compound and SB-269970. Both compounds have been shown to reverse amnesia induced by scopolamine (B1681570) (a muscarinic antagonist) and dizocilpine (B47880) (an NMDA receptor antagonist) in an autoshaping Pavlovian/instrumental learning task. This suggests that antagonism of the 5-HT7 receptor can modulate cognitive processes under conditions of impairment.
| Compound | Effect on Scopolamine-induced Amnesia | Effect on Dizocilpine-induced Amnesia |
| This compound | Reversal | Reversal |
| SB-269970 | Reversal | Reversal |
Table 3: Comparative effects of this compound and SB-269970 on induced amnesia in a learning task.
Experimental Protocols
While the full, detailed experimental protocols from the original publications were not accessible for this review, the following methodologies are summarized based on the available information in the published abstracts. Researchers intending to replicate these studies should consult the full-text articles for comprehensive details.
In Vivo Physiological Studies (Hyperglycemia and Hypothermia)
-
Animal Model: Conscious male rats.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1, 5, or 10 mg/kg. SB-269970 was also administered, though the specific dose and route were not detailed in the abstract. In some experiments, the dopamine D2 receptor antagonist raclopride (B1662589) was co-administered to investigate the mechanism of this compound's effects[1].
-
Physiological Measurements: Body temperature and blood glucose levels were monitored following drug administration.
Autoshaping Pavlovian/Instrumental Learning Task
-
Animal Model: The specific animal model (e.g., rat strain) was not detailed in the abstract.
-
Behavioral Task: An autoshaping Pavlovian/instrumental learning task was used to assess memory consolidation.
-
Drug Administration: this compound and SB-269970 were administered to investigate their effects on amnesia induced by scopolamine and dizocilpine. The timing and route of administration were not specified in the abstract.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison of DR-4004 and Novel 5-HT₇ Antagonists for Researchers
A comprehensive analysis of DR-4004 versus a new generation of selective 5-hydroxytryptamine₇ (5-HT₇) receptor antagonists, including SB-269970, JNJ-18038683, MC-170073, and MC-230078, reveals significant advancements in selectivity and potential therapeutic application. This guide provides a detailed comparison of their binding affinities, functional potencies, and the experimental methodologies used for their evaluation.
The 5-HT₇ receptor, a Gs-protein coupled receptor that primarily signals through the adenylyl cyclase pathway, has emerged as a promising target for the treatment of a variety of central nervous system disorders, including depression, anxiety, and cognitive deficits. While the early antagonist this compound showed high affinity for the 5-HT₇ receptor, its clinical development has been hampered by a lack of selectivity, exhibiting significant binding to other receptors, notably the dopamine (B1211576) D2 and α₁-adrenergic receptors.[1] This has spurred the development of novel antagonists with improved selectivity profiles, offering more targeted therapeutic interventions.
Comparative Analysis of Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki in nM) of this compound and a selection of novel 5-HT₇ antagonists for the 5-HT₇ receptor and a panel of off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₇ (Ki, nM) | Dopamine D2 (Ki, nM) | α₁-Adrenergic (Ki, nM) | α₂-Adrenergic (Ki, nM) | Histamine H₁ (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) |
| This compound | ~50 (pKi=7.3)[1] | High Affinity[1] | High Affinity[1] | Moderate Affinity[1] | Moderate Affinity[1] | Low Affinity[1] | Low Affinity[1] |
| SB-269970 | ~1 (pKi=8.9) | >1000 | >1000 | >1000 | >1000 | >100 | >100 |
| JNJ-18038683 | ~6.5 (pKi=8.19) | >1000 | >1000 | >1000 | >1000 | >100 | >100 |
| MC-170073 | High Affinity | High Selectivity | High Selectivity | High Selectivity | High Selectivity | High Selectivity | High Selectivity |
| MC-230078 | High Affinity | High Selectivity | High Selectivity | High Selectivity | High Selectivity | High Selectivity | High Selectivity |
Note: pKi values were converted to Ki for easier comparison. A comprehensive numerical Ki value for all off-targets for this compound was not available in the searched literature, but the relative affinities are indicated. Data for MC-170073 and MC-230078 indicate high selectivity, though specific Ki values for a broad panel were not detailed in the initial findings.
Functional Antagonism at the 5-HT₇ Receptor
The functional potency of these antagonists is typically assessed by their ability to inhibit the 5-HT-induced increase in intracellular cyclic AMP (cAMP). The following table would ideally present the half-maximal inhibitory concentration (IC₅₀) or the antagonist dissociation constant (pA₂) for each compound. While the precise values for all compounds were not available in the initial search, the general functional antagonism is described.
| Compound | Functional Antagonism (IC₅₀/pA₂) |
| This compound | Functional antagonist at 5-HT₇ receptors. |
| SB-269970 | Potent antagonist activity in cAMP assays. |
| JNJ-18038683 | Demonstrates antagonist potency in adenylyl cyclase activity assays. |
| MC-170073 | Effective in inhibiting 5-HT₇ receptor signaling. |
| MC-230078 | Effective in inhibiting 5-HT₇ receptor signaling. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT₇ Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT₇ receptor.
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]SB-269970), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT₇ ligand (e.g., 10 µM 5-HT).
-
The plate is incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Representative Protocol)
This protocol outlines a general method for assessing the functional antagonist activity of a test compound at the 5-HT₇ receptor.
-
Cell Culture and Plating:
-
Cells stably expressing the human 5-HT₇ receptor are cultured and seeded into 96- or 384-well plates.
-
-
Compound Treatment:
-
The cells are first pre-incubated with varying concentrations of the test compound (antagonist) for a specific period.
-
Following the pre-incubation, the cells are stimulated with a fixed concentration of 5-HT (agonist), typically at its EC₅₀ or EC₈₀ concentration, to induce cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is then measured using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the 5-HT-induced cAMP production is quantified.
-
The IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined by non-linear regression.
-
For competitive antagonists, the Schild analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.
-
Conclusion
The development of novel 5-HT₇ antagonists has significantly progressed from the early, less selective compounds like this compound. Newer agents such as SB-269970, JNJ-18038683, and the more recent MC-170073 and MC-230078, demonstrate a markedly improved selectivity profile, which is crucial for minimizing off-target effects and enhancing their therapeutic potential. The provided experimental frameworks offer standardized approaches for the continued evaluation and comparison of these and future 5-HT₇ receptor modulators. For researchers in drug development, the focus on highly selective antagonists represents a promising avenue for creating more effective and safer treatments for a range of neurological and psychiatric disorders.
References
Safety Operating Guide
Navigating the Disposal of DR-4004: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing the potent and selective 5-HT7 serotonin (B10506) receptor antagonist DR-4004, understanding the correct disposal procedures is paramount. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for non-hazardous, water-soluble organic compounds used in research settings.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any disposal.
General Characteristics of this compound
Based on available information, this compound is described as a white to beige powder.[1] It is soluble in water at a concentration of 2 mg/mL when warmed.[1] This information suggests that in small quantities typical of research use, it may be manageable through standard laboratory chemical waste streams.
Recommended Disposal Pathway
Given the lack of specific hazard information that would classify this compound as acutely toxic, reactive, corrosive, or flammable, the primary recommended disposal method is through a licensed chemical waste disposal service.
Step-by-Step General Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. If you have an SDS for this compound, it will provide specific instructions in Section 13: Disposal Considerations.
-
Contact your Institutional EHS Office: Your Environmental Health and Safety department will provide guidance on the specific procedures and requirements for chemical waste disposal at your facility. They will be familiar with local, state, and federal regulations.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it in a clearly labeled, sealed, and appropriate waste container.
-
Label the Waste Container: The container must be labeled with the full chemical name ("this compound" and its chemical name: 1-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one hydrochloride), concentration (if in solution), and any known hazards.
-
Arrange for Pickup: Follow your institution's procedure for requesting a chemical waste pickup.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates a general decision-making process for the disposal of a research chemical like this compound.
Quantitative Data Summary
Without a specific SDS, quantitative data regarding disposal, such as concentration limits for drain disposal or specific neutralization parameters, cannot be provided. The precautionary principle dictates treating the substance as potentially harmful to the environment and disposing of it through certified chemical waste handlers.
| Parameter | Value | Source |
| Solubility in Water | 2 mg/mL (warmed) | [1] |
| Physical Form | Powder | [1] |
| Color | White to beige | [1] |
Experimental Protocols
No experimental protocols for the disposal of this compound (e.g., chemical neutralization) are available. Due to the lack of information on its reactivity, attempting to neutralize or treat the chemical in-house is not recommended. The safest approach is to transfer the waste to a designated and properly labeled container for professional disposal.
References
Essential Safety and Handling Guide for DR-4004 (Cyclophosphamide Analog)
Disclaimer: The following guide is based on the hazardous drug Cyclophosphamide as an analog for the inquiry "DR-4004," for which no public safety information is available. This information is for illustrative purposes to demonstrate a comprehensive safety protocol. Always refer to the specific Safety Data Sheet (SDS) for the exact substance you are handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with potent compounds analogous to this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
Cyclophosphamide is a cytotoxic and genotoxic agent.[1][2] Primary routes of exposure include inhalation, dermal absorption, and accidental injection.[1] Due to its hazardous nature, strict engineering controls are mandatory to minimize exposure.
-
Primary Engineering Controls: All procedures involving the handling of this compound, such as weighing, reconstituting, and diluting, must be performed within a certified Class II Type B Biological Safety Cabinet (BSC) or a chemical fume hood.[1][3]
-
Ventilation: Use of local exhaust ventilation is critical. Air should not be recirculated.[4]
-
Designated Areas: All work with this compound should be restricted to a designated area with clear signage indicating the hazard.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent contact and inhalation. Standard laboratory PPE is insufficient; the following must be worn when handling this compound.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is mandatory.[1][3] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contaminated. |
| Gown | Disposable, solid-front, back-closure chemotherapy-resistant gown.[1][5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with a combination filter cartridge is required for procedures that may generate aerosols or dust.[1] | Prevents inhalation of the hazardous substance. |
| Additional Apparel | For animal studies, disposable hair covering and shoe covers are necessary.[1][6] | Minimizes the spread of contamination outside the designated handling area. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Gloves, gowns, wipes, and other contaminated disposable materials must be double-bagged in clearly labeled, sealed, transparent bags for hazardous waste.[1] |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in an approved sharps container immediately after use.[1][3] |
| Liquid Waste | Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[1] |
| Animal Waste | Contaminated animal bedding and carcasses must be handled as hazardous waste and disposed of via incineration.[1][3][6] |
Emergency and Spill Response
Immediate and correct response to an exposure or spill is crucial.
Emergency Contact Information:
-
Emergency Services: 911
-
Poison Control: [Insert Local Poison Control Number]
-
Institutional Safety Office: [Insert Institutional Safety Office Number]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Thoroughly rinse the affected area with soap and water for at least 15 minutes.[1][7] Seek immediate medical attention. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention. |
The following diagram illustrates the logical steps for responding to a spill.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. [Examination of Measures for Preventing Exposure in Nurses Who Handle Cyclophosphamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. longgrovepharma.com [longgrovepharma.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
